Boc-L-lys(Z)-ome
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVYJATJHQXRX-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128425 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73548-77-3 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73548-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-Lys(Z)-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Role of Boc-L-lys(Z)-OMe in Synthetic Chemistry
An In-depth Technical Guide to the Physical Properties of Boc-L-lys(Z)-OMe
For Researchers, Scientists, and Drug Development Professionals
Nα-Boc-Nε-Z-L-lysine methyl ester, commonly abbreviated as this compound, is a crucial intermediate in the field of peptide synthesis and medicinal chemistry. As a doubly protected derivative of the amino acid L-lysine, it offers orthogonal protection at the alpha-amino, epsilon-amino, and carboxyl groups. The tert-butoxycarbonyl (Boc) group on the α-amine and the methyl ester (OMe) at the C-terminus are typically labile under acidic and basic conditions, respectively, while the benzyloxycarbonyl (Z or Cbz) group protecting the ε-amine of the side chain is selectively removed via hydrogenolysis. This orthogonal protection scheme provides synthetic chemists with the strategic flexibility required to construct complex peptide sequences and other lysine-containing molecules. A thorough understanding of its physical properties is fundamental for its proper handling, characterization, and application in multi-step synthetic workflows, ensuring purity, reproducibility, and optimal reaction yields.
Chemical Identity and Structure
Accurate identification is the cornerstone of chemical synthesis and analysis. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | [1] |
| Synonyms | Boc-Lys(Cbz)-OMe, N2-((1,1-Dimethylethoxy)carbonyl)-N6-((phenylmethoxy)carbonyl)-L-lysine methyl ester | [1] |
| CAS Number | 73548-77-3 | [2] |
| Molecular Formula | C₂₀H₃₀N₂O₆ | [3] |
| Molecular Weight | 394.46 g/mol | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OC | [1] |
Molecular Structure
The two-dimensional structure of this compound highlights the key functional groups: the N-terminal Boc protecting group, the C-terminal methyl ester, and the side-chain Z (Cbz) protecting group.
Caption: 2D structure of this compound.
Core Physical Properties
The physical properties of a compound dictate its behavior in various solvents and thermal conditions, which is critical for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [4] |
| Melting Point | Data not available in searched literature. See Section 3.1 for discussion. | - |
| Specific Optical Rotation | Data not available in searched literature. See Section 3.2 for discussion. | - |
| Solubility Profile | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. See Section 3.3 for discussion. | [5][6] |
Discussion of Physical Properties and Characterization
Melting Point: A Criterion for Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically <1°C) at which the substance transitions from solid to liquid. For synthetic intermediates like this compound, the melting point serves as a crucial indicator of purity. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.
While a specific melting point for this compound is not consistently reported in publicly available literature, its determination is a standard characterization procedure following synthesis and purification. The experimental protocol for this determination is detailed in Section 4.1.
Specific Optical Rotation: Confirmation of Stereochemical Integrity
This compound is a chiral molecule, derived from the L-enantiomer of lysine. Its ability to rotate the plane of polarized light, known as optical activity, is an intrinsic property.[7] The specific optical rotation, [α], is a standardized measure of this activity and is defined by Biot's Law:
[α]Tλ = α / (l * c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.[8]
-
T is the temperature (e.g., 20°C) and λ is the wavelength of light (e.g., Sodium D-line, 589 nm).[7]
Measuring the specific rotation is essential to confirm that the stereochemical integrity of the L-lysine backbone has been preserved throughout the synthetic process and that no racemization has occurred. A value that deviates significantly from an established standard would indicate either contamination with the D-enantiomer or the presence of other optically active impurities. The standard methodology for this measurement is provided in Section 4.2.
Solubility: A Guide for Reaction and Purification
The solubility of a protected amino acid is governed by the physicochemical properties of its constituent parts.[5] The Boc, Z, and methyl ester groups in this compound are largely nonpolar and hydrophobic. These groups mask the inherent polarity of the parent amino acid's amine and carboxylic acid functionalities.
Consequently, this compound is expected to have poor solubility in water but good solubility in common polar organic solvents used in peptide synthesis and purification, such as:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
Knowledge of its solubility is paramount for selecting appropriate solvent systems for setting up reactions (e.g., peptide couplings) and for purification techniques like column chromatography or recrystallization. A systematic approach to determining a suitable solvent is outlined in Section 4.3.
Experimental Methodologies for Physical Characterization
The following sections provide self-validating, step-by-step protocols for determining the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol: Melting Point Determination via Capillary Method
This protocol describes the standard method for determining the melting point range of a solid organic compound using a digital melting point apparatus (e.g., Mel-Temp).[9][10]
Workflow Diagram: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Step 1.1: Ensure the this compound sample is completely dry and free of solvent, as residual solvent will depress the melting point. Use a sample that has been dried under vacuum.
-
Step 1.2: Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.
-
Step 1.3: Gently tap the open end of a capillary tube into the powder several times to introduce a small amount of the sample.
-
Step 1.4: Invert the capillary tube (sealed end down) and tap it gently on a hard surface, or drop it down a long glass tube, to tightly pack the sample into the bottom. The final packed sample height should be 2-3 mm.[11] Causality: A tightly packed, small sample size ensures that the entire sample melts within a narrow temperature range, leading to a sharp and accurate reading.
-
-
Instrument Measurement:
-
Step 2.1: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Step 2.2 (Optional - for unknown M.P.): Perform a rapid, preliminary measurement by heating at a rate of 10-20°C per minute to determine an approximate melting point. Allow the apparatus to cool before proceeding.[9]
-
Step 2.3: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected or preliminary melting point.
-
Step 2.4: Reduce the heating rate to 1-2°C per minute.[11] Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing an overestimation of the melting temperature.
-
Step 2.5: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first droplet of liquid becomes visible.[9]
-
Step 2.6: Continue heating at the slow rate. Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[9]
-
-
Data Reporting:
-
Step 3.1: Report the result as a melting range from T₁ to T₂. For a pure compound, this range should be narrow (e.g., 1-2°C).
-
Step 3.2: Allow the apparatus to cool and repeat the measurement with a fresh sample to ensure reproducibility.
-
Protocol: Determination of Specific Optical Rotation
This protocol details the use of a polarimeter to measure the specific optical rotation of this compound, a key parameter for verifying its enantiomeric purity.[12]
Workflow Diagram: Specific Rotation Measurement
Caption: Workflow for Specific Optical Rotation Measurement.
Step-by-Step Methodology:
-
Solution and Instrument Preparation:
-
Step 1.1: Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., methanol) in a 10.00 mL volumetric flask. Calculate the concentration (c) in g/mL. Causality: The calculation of specific rotation is directly dependent on an accurately known concentration.
-
Step 1.2: Turn on the polarimeter's light source (typically a Sodium D-line lamp) and allow it to warm up as per the manufacturer's instructions.
-
Step 1.3: Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution (the "blank"). Ensure no air bubbles are trapped in the light path.[8]
-
Step 1.4: Place the blank-filled cell in the polarimeter and perform a zero or calibration measurement. This corrects for any rotation caused by the solvent or the cell itself.[12]
-
-
Sample Measurement:
-
Step 2.1: Empty the cell, rinse it thoroughly with a small amount of the prepared sample solution, and then fill it with the sample solution. Again, ensure no air bubbles are present.[13]
-
Step 2.2: Place the sample-filled cell in the polarimeter. If the instrument is temperature-controlled, allow sufficient time for the solution to reach the target temperature (e.g., 20°C).
-
Step 2.3: Measure the optical rotation of the sample. The instrument will display the observed rotation (α) in degrees. Record this value, including the sign (+ for dextrorotatory, - for levorotatory).
-
-
Calculation and Reporting:
-
Step 3.1: Using the observed rotation (α), the known cell path length in dm (l, typically 1.0 dm), and the calculated concentration in g/mL (c), calculate the specific optical rotation using Biot's Law.
-
Step 3.2: Report the final value in a standardized format, specifying the temperature, wavelength, concentration, and solvent used. For example: [α]²⁰D = +X.X° (c 1.0, MeOH).
-
Protocol: Qualitative Solubility Assessment
This protocol provides a systematic method to assess the solubility of this compound in various organic solvents, which is critical for downstream applications.[14]
Workflow Diagram: Solubility Assessment
Caption: Workflow for Qualitative Solubility Assessment.
Step-by-Step Methodology:
-
Initial Test:
-
Step 1.1: Place a small, pre-weighed amount of this compound (e.g., 2.0 mg) into a small, clear glass vial.
-
Step 1.2: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 20 mg/mL.
-
Step 1.3: Vigorously agitate the vial (e.g., using a vortex mixer) for at least 30 seconds.
-
Step 1.4: Visually inspect the solution against a dark background. If the solution is completely clear with no visible solid particles, the compound is considered soluble at that concentration.
-
-
Further Evaluation (if not soluble):
-
Step 2.1: If the solid is not fully dissolved, add another 100 µL aliquot of the solvent (total volume 200 µL, corresponding to 10 mg/mL).
-
Step 2.2: Repeat the agitation and observation steps.
-
Step 2.3: Continue this stepwise addition of solvent until the solid dissolves or until a large volume has been added, indicating poor solubility.
-
-
Reporting:
-
Step 3.1: Report the solubility qualitatively or semi-quantitatively based on the concentration at which the compound dissolved. For example:
-
Very Soluble: >20 mg/mL
-
Soluble: 10-20 mg/mL
-
Sparingly Soluble: 1-10 mg/mL
-
Insoluble: <1 mg/mL
-
-
Step 3.2: Repeat the procedure for a range of relevant solvents (DCM, DMF, ACN, MeOH, etc.) to build a comprehensive solubility profile.
-
Handling and Storage
Proper storage is essential to maintain the chemical integrity of this compound over time.
-
Storage Temperature: The compound should be stored in a cool environment, with a recommended temperature of 0-5°C.[4]
-
Conditions: Keep the container tightly sealed to prevent moisture absorption. Store in a dry and well-ventilated place.
Conclusion
References
- 1. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. BOC-LYS(Z)-OME [m.chemicalbook.com]
- 4. BOC-LYS(Z)-OME CAS#: [m.chemicalbook.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. cdn.pasco.com [cdn.pasco.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thinksrs.com [thinksrs.com]
- 11. thinksrs.com [thinksrs.com]
- 12. digicollections.net [digicollections.net]
- 13. rudolphresearch.com [rudolphresearch.com]
- 14. scribd.com [scribd.com]
Boc-L-lys(Z)-ome chemical structure and IUPAC name.
An In-depth Technical Guide to Boc-L-lys(Z)-ome: Structure, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties and applications of Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxycarbonyl)amino]hexanoate, commonly known as this compound. We will delve into its molecular structure, the strategic importance of its protecting groups, its role in synthetic chemistry, and provide field-proven insights into its application.
This compound is a derivative of the amino acid L-lysine, where the alpha-amino, epsilon-amino, and carboxyl functional groups are strategically masked. This tri-functional protection makes it a valuable building block in multi-step organic syntheses, particularly in peptide chemistry.
Chemical Structure and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate [1].
The structure is characterized by three key protecting groups attached to the L-lysine core:
-
Boc (tert-butoxycarbonyl): Protects the α-amino group.
-
Z (Benzyloxycarbonyl or Cbz): Protects the ε-amino group on the side chain.
-
-OMe (Methyl ester): Protects the C-terminal carboxyl group.
References
A Comprehensive Technical Guide to the Synthesis of Nα-Boc-Nε-Z-L-lysine Methyl Ester
Abstract
This guide provides an in-depth examination of the synthetic pathway for Nα-Boc-Nε-Z-L-lysine methyl ester, a critical orthogonally protected amino acid derivative for advanced peptide synthesis and drug development. We will explore the strategic considerations underpinning the choice of protecting groups, detail a robust, multi-step experimental protocol, and provide guidance on purification and characterization. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of both the theoretical principles and practical execution of this synthesis.
Introduction: The Strategic Importance of Orthogonal Protection
In the intricate field of peptide chemistry, the ability to selectively modify specific functional groups is paramount. Lysine, with its two primary amino groups (Nα at the alpha-carbon and Nε in the side chain), presents a unique synthetic challenge and opportunity. To achieve regioselective peptide bond formation or side-chain modification, these amino groups must be masked with protecting groups that can be removed under different, non-interfering conditions—a principle known as orthogonal protection .[1][2][3]
The target molecule, Nα-Boc-Nε-Z-L-lysine methyl ester, is a premier example of such a strategy. It employs:
-
Boc (tert-butyloxycarbonyl) group: Protects the Nα-amino group and is labile to mild acidic conditions (e.g., trifluoroacetic acid, TFA).[1][4]
-
Z (benzyloxycarbonyl or Cbz) group: Protects the Nε-amino group and is removed by catalytic hydrogenolysis.[5]
-
Methyl ester: Protects the C-terminal carboxylic acid and is cleaved by saponification (base-catalyzed hydrolysis).
This specific combination allows for three distinct chemical transformations to be performed in any desired sequence, providing immense flexibility in the construction of complex peptides, including branched peptides, cyclic peptides, and antibody-drug conjugates.[6][7][8]
Strategic Considerations for Synthesis
The successful synthesis of Nα-Boc-Nε-Z-L-lysine methyl ester hinges on the sequential and regioselective introduction of the protecting groups. The differential reactivity of the Nα and Nε amino groups is the key factor guiding the synthetic route. The Nα-amino group is generally more nucleophilic than the Nε-amino group. However, this difference is often insufficient for perfect selectivity, especially on a large scale.
A common and robust strategy involves the temporary chelation of the α-amino and carboxyl groups with a metal ion, typically copper(II).[9][10] This complex effectively blocks the Nα position, leaving the Nε-amino group free to react with the first protecting group reagent.
Therefore, a logical and field-proven synthetic pathway proceeds as follows:
-
Copper Chelation: Formation of the L-lysine copper(II) complex.
-
Nε-Protection: Selective protection of the side-chain amino group with the Z group.
-
Dechelation: Removal of the copper to liberate the Nα-amino and carboxyl groups.
-
Nα-Protection: Protection of the α-amino group with the Boc group.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
This sequence ensures high regioselectivity at each step, minimizing the formation of undesired isomers and simplifying purification.
Overall Synthetic Pathway
The multi-step synthesis is visualized in the workflow diagram below. Each node represents a key intermediate, and the edges denote the chemical transformation.
Caption: Synthetic workflow from L-Lysine to the target molecule.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Step 1: Synthesis of Nε-Z-L-Lysine via Copper Complex
Causality: The α-amino and carboxyl groups of L-lysine form a stable bidentate complex with Cu²⁺ ions.[9] This masks the Nα-amino group, allowing for the selective acylation of the less sterically hindered and available Nε-amino group. Subsequent removal of the copper with a strong chelating agent regenerates the free Nα-amino and carboxyl functions.
Protocol:
-
Complex Formation:
-
Dissolve L-lysine hydrochloride (1.0 eq) in a 2M aqueous solution of sodium bicarbonate (2.0 eq).
-
To this stirring solution, add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.5 eq) in water. A deep blue color indicates the formation of the copper complex.[10]
-
-
Nε-Protection:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring. Maintain the pH of the solution between 9 and 10 by the concurrent addition of 2M sodium bicarbonate or 1M NaOH solution.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
-
Dechelation and Isolation:
-
Filter the resulting precipitate (the copper complex of the protected lysine).
-
To remove the copper, suspend the precipitate in a large volume of water and add 8-quinolinol or a solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Stir until the blue color of the solution disappears, and a greenish precipitate of the copper chelate forms.[10]
-
Filter off the copper chelate.
-
Acidify the filtrate to pH ~5-6 with dilute HCl. The product, Nε-Z-L-Lysine, will precipitate out of the solution.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of Nα-Boc-Nε-Z-L-Lysine
Causality: With the Nε-position now protected, the Nα-amino group can be selectively protected using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under basic conditions to ensure the amine is deprotonated and thus nucleophilic.[1][11]
Protocol:
-
Reaction Setup:
-
Suspend Nε-Z-L-Lysine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Adjust the pH to 10-11 with 1M NaOH.
-
-
Boc Protection:
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in 1,4-dioxane to the lysine solution.
-
Stir vigorously at room temperature for 4-6 hours, maintaining the pH at 10-11 with periodic additions of 1M NaOH. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, wash the mixture with diethyl ether or ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl or KHSO₄ solution.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Nα-Boc-Nε-Z-L-Lysine as a viscous oil or white solid.
-
Step 3: Synthesis of Nα-Boc-Nε-Z-L-lysine Methyl Ester
Causality: The final step is the esterification of the carboxylic acid. A mild and efficient method involves the use of methyl iodide with a non-nucleophilic base like cesium carbonate.[12] This method avoids the harsh acidic conditions of Fischer esterification, which could prematurely cleave the acid-labile Boc group.
Protocol:
-
Salt Formation:
-
Dissolve Nα-Boc-Nε-Z-L-lysine (1.0 eq) in methanol.
-
Neutralize the solution with a 0.5M solution of cesium carbonate (Cs₂CO₃, 0.5 eq) in water.[12]
-
Concentrate the solution to dryness under reduced pressure to form the cesium salt.
-
-
Esterification:
-
Dissolve the resulting cesium salt in anhydrous dimethylformamide (DMF).
-
Add methyl iodide (CH₃I, 1.5 eq) and stir the mixture at room temperature overnight (12-18 hours).[12]
-
-
Work-up and Purification:
-
Remove the DMF under high vacuum.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it successively with water and brine, and then dry it over anhydrous Na₂SO₄.[12]
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude Nα-Boc-Nε-Z-L-lysine methyl ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a white solid or clear oil.
-
Characterization and Data
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white powder or solid.[13] |
| Molecular Formula | C₂₀H₃₀N₂O₆[13][14] |
| Molecular Weight | 394.46 g/mol [13] |
| ¹H NMR (CDCl₃) | Consistent with the expected structure, showing characteristic peaks for Boc (singlet, ~1.4 ppm, 9H), Z (multiplet, ~7.3 ppm, 5H; singlet, ~5.1 ppm, 2H), and methyl ester (singlet, ~3.7 ppm, 3H) protons, along with lysine backbone and side-chain protons. |
| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 395.2, [M+Na]⁺: 417.2. |
| Purity (HPLC) | ≥ 98%[13] |
Conclusion
The synthesis of Nα-Boc-Nε-Z-L-lysine methyl ester is a well-established, multi-step process that exemplifies the principles of modern chemical synthesis, particularly the strategic use of orthogonal protecting groups. By carefully controlling reaction conditions and employing a logical sequence of protection and de-chelation, this valuable synthetic building block can be produced with high yield and purity. The protocols outlined in this guide provide a robust framework for its successful laboratory preparation, enabling further advancements in peptide-based therapeutics and materials.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. prepchem.com [prepchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Na-Boc-Ne-Z-L-lysine methyl ester | 73548-77-3 [sigmaaldrich.com]
A Comprehensive Technical Guide to Boc-L-lys(Z)-OMe: Synthesis, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide chemistry and drug development, the precise assembly of amino acid building blocks is paramount. Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine methyl ester, commonly abbreviated as Boc-L-lys(Z)-OMe, is a cornerstone derivative of the amino acid lysine. Its strategic design, featuring a trifecta of protecting groups, offers chemists exceptional control over synthetic pathways. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the laboratory and industry. We will delve into the causality behind experimental choices, providing field-proven insights for researchers and developers.
Core Properties of this compound
This compound is a white to off-white crystalline powder, valued for its stability and solubility in common organic solvents used in peptide synthesis. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 73548-77-3 | [1] |
| Molecular Weight | 394.5 g/mol | [1] |
| Molecular Formula | C20H30N2O6 | [1] |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | [1] |
| Synonyms | Boc-Lys(Cbz)-OMe, N2-((1,1-Dimethylethoxy)carbonyl)-N6-((phenylmethoxy)carbonyl)-L-lysine methyl ester | [1] |
| Appearance | White to off-white powder | [2] |
| Storage | Store at -20°C |
The Strategic Advantage: Orthogonal Protection
The utility of this compound is rooted in its orthogonal protection scheme.[3] Orthogonal protecting groups are distinct chemical moieties that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain intact.[3] This principle is fundamental to the synthesis of complex peptides and other molecules where precise, stepwise modifications are necessary.
In this compound, three different protecting groups are present:
-
Boc (tert-butoxycarbonyl) group: Protects the α-amino group and is labile to acid.
-
Z (benzyloxycarbonyl or Cbz) group: Protects the ε-amino group of the lysine side chain and is removed by hydrogenolysis.
-
Methyl ester (OMe): Protects the C-terminal carboxylic acid and is cleaved by saponification (basic hydrolysis).
This arrangement allows for three distinct and sequential deprotection strategies, providing chemists with a versatile tool for complex molecular construction.
Caption: Orthogonal deprotection pathways for this compound.
Synthesis of this compound
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route starts from the commercially available Boc-L-lys(Z)-OH.
Experimental Protocol: Esterification of Boc-L-lys(Z)-OH
This protocol describes the conversion of Nα-Boc-Nε-Z-L-lysine to its methyl ester.
Materials:
-
Nα-Boc-Nε-Z-L-lysine (Boc-L-lys(Z)-OH)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or a suitable esterification reagent
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Boc-L-lys(Z)-OH in anhydrous methanol in a round-bottom flask, cooled in an ice bath.
-
Esterification: Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and should be maintained at a low temperature.
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its completion by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of thionyl chloride and ensure efficient esterification.
-
Low Temperature: The reaction is performed at a low temperature to control the exothermic reaction and minimize side product formation.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to neutralize any remaining acid and remove water-soluble impurities.
Applications in Peptide Synthesis and Drug Development
This compound is a valuable building block in the synthesis of peptides, peptidomimetics, and other complex molecules with therapeutic potential.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the orthogonal protecting groups of this compound allow for the selective modification of the lysine side chain. For instance, the Boc group can be removed to allow for peptide chain elongation at the N-terminus, while the Z group remains to protect the side chain. Subsequently, the Z group can be removed to allow for the attachment of other molecules, such as fluorescent labels or drug conjugates, to the lysine side chain.
Experimental Protocol: Incorporation into a Peptide Chain via SPPS
This protocol outlines the general steps for incorporating a this compound residue into a growing peptide chain on a solid support.
Caption: General workflow for incorporating this compound in SPPS.
Procedure:
-
Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.
-
Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing peptide chain.[4]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in dimethylformamide (DMF).
-
Coupling: Activate the carboxylic acid of this compound with a coupling reagent such as HBTU/HOBt in the presence of DIEA, and add it to the resin to form the new peptide bond.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Causality of Experimental Choices:
-
TFA for Boc Deprotection: TFA is a strong acid that efficiently cleaves the acid-labile Boc group without affecting the Z group or the methyl ester.[4]
-
Coupling Reagents: HBTU and HOBt are highly efficient coupling reagents that promote the formation of the amide bond while minimizing racemization.
-
Capping: The capping step is crucial for preventing the formation of deletion sequences in the final peptide product.
Drug Delivery and Bioconjugation
The ε-amino group of lysine is a common site for the attachment of drugs, imaging agents, or polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.[2] this compound serves as an excellent starting material for these applications. After incorporation into a peptide, the Z group can be selectively removed to expose the ε-amino group for conjugation. This strategy is employed in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).
Conclusion
This compound is a testament to the power of strategic chemical design. Its orthogonal protecting groups provide an unparalleled level of control for synthetic chemists, enabling the construction of complex peptides and peptidomimetics with high precision. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and applications of this versatile building block is essential for advancing the frontiers of medicine and biotechnology. The protocols and insights provided in this guide serve as a valuable resource for harnessing the full potential of this compound in the laboratory and beyond.
References
A Technical Guide to the Stability and Storage of Boc-L-lys(Z)-ome
Introduction
Nα-Boc-Nε-Z-L-lysine methyl ester, commonly abbreviated as Boc-L-lys(Z)-ome, is a crucial doubly protected amino acid derivative used extensively in peptide synthesis and medicinal chemistry.[1] Its structure incorporates the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and the hydrogenolysis-sensitive benzyloxycarbonyl (Z or Cbz) group for the ε-amino group of the lysine side chain. The C-terminus is protected as a methyl ester. The precise control offered by these orthogonal protecting groups makes it a valuable building block for the synthesis of complex peptides and other bioactive molecules.
However, the chemical nature of these protecting groups and the methyl ester linkage also renders the molecule susceptible to specific degradation pathways. Understanding the stability profile of this compound is paramount for researchers and drug development professionals to ensure the integrity of their starting materials, the reproducibility of their synthetic protocols, and the purity of their final products. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before discussing its stability.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₂O₆ | PubChem[2] |
| Molecular Weight | 394.5 g/mol | PubChem[2] |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | PubChem[2] |
| Appearance | Typically a white powder | Chem-Impex[1] |
| CAS Number | 73548-77-3 | PubChem[2] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is intrinsically linked to its molecular structure. Several functional groups are susceptible to degradation under suboptimal conditions. The primary degradation routes include hydrolysis of the methyl ester and cleavage of the protecting groups.
Caption: Primary degradation pathways for this compound.
2.1. Hydrolysis of the Methyl Ester The most common degradation pathway under typical storage conditions is the hydrolysis of the C-terminal methyl ester. This reaction is catalyzed by the presence of moisture and can be accelerated by trace amounts of acid or base.
-
Mechanism: Nucleophilic attack by a water molecule on the ester carbonyl carbon.
-
Product: Boc-L-lys(Z)-OH (Nα-Boc-Nε-Z-L-lysine).[3]
-
Impact: The presence of the free carboxylic acid impurity can interfere with subsequent coupling reactions in peptide synthesis, leading to lower yields and purification difficulties.
2.2. Acid-Catalyzed Cleavage of the Boc Group The tert-butyloxycarbonyl (Boc) group is designed to be labile under acidic conditions. While stable to the mild conditions of handling, inadvertent exposure to acidic contaminants can lead to its premature removal.
-
Mechanism: Protonation of the Boc carbonyl oxygen followed by cleavage to release isobutylene and carbon dioxide.
-
Product: H-L-lys(Z)-ome (Nε-Z-L-lysine methyl ester).
-
Impact: The free α-amino group can engage in unwanted side reactions, leading to impurities that are difficult to separate from the desired product.
2.3. Cleavage of the Z Group The benzyloxycarbonyl (Z) group is generally more robust than the Boc group. It is stable to mildly acidic and basic conditions but can be cleaved by catalytic hydrogenolysis or strong acids. This degradation pathway is less of a concern during storage and more relevant to chemical incompatibility during synthesis.
-
Mechanism: Cleavage via catalytic hydrogenation (e.g., H₂ over Palladium) or strong acids (e.g., HBr in acetic acid).
-
Impact: While unlikely during storage, understanding this lability is crucial for planning synthetic routes to avoid unintended deprotection.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways described above, stringent storage and handling protocols are essential. The primary goals are to minimize exposure to moisture, light, and elevated temperatures.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | Long-Term: -20°C Short-Term: 2–8°C | Lowering the temperature significantly reduces the rate of all chemical degradation reactions, particularly hydrolysis. While some suppliers may ship at ambient temperature for short durations, long-term storage at -20°C is the most conservative and recommended approach for ensuring maximum stability and shelf-life.[6][7] For frequent use, storing a working aliquot at 2-8°C is acceptable.[8][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen), Tightly Sealed | Minimizing atmospheric moisture is critical to prevent hydrolysis.[10] Backfilling the container with an inert gas displaces both moisture and oxygen, preventing oxidation of any trace impurities and protecting the compound itself.[6][10] |
| Humidity | Store in a Desiccated Environment | Protected amino acids can be hygroscopic.[11] Storing the sealed container within a desiccator provides an additional layer of protection against moisture ingress, especially for frequently accessed containers.[6] |
| Light | Protect from Light (Amber Vial or Opaque Container) | While not as acutely light-sensitive as compounds with specific chromophores, general best practice for all complex organic reagents is to protect them from light to prevent potential photochemical degradation over long periods.[6][10] |
Experimental Protocols
4.1. Protocol for Proper Handling and Weighing This protocol is designed to minimize the introduction of atmospheric moisture, a primary degradation catalyst.
Caption: Recommended workflow for handling hygroscopic reagents.
-
Retrieval: Remove the sealed container of this compound from its cold storage location (-20°C or 2-8°C).
-
Equilibration: Place the still-sealed container in a desiccator at room temperature. Allow it to warm completely to ambient temperature.[8][10] This crucial step prevents atmospheric moisture from condensing on the cold solid when the container is opened.
-
Weighing: Once equilibrated, open the container and quickly weigh the desired amount of powder into a separate, tared vessel. Minimize the time the primary container is open.[11]
-
Resealing: Tightly reseal the primary container immediately after dispensing. For optimal long-term stability, consider flushing the headspace with a dry inert gas like argon or nitrogen before final sealing.
-
Storage: Promptly return the primary container to its recommended storage condition (-20°C or 2-8°C).
4.2. Representative HPLC Method for Stability Assessment Regularly assessing the purity of this compound is a cornerstone of quality control. A stability-indicating HPLC method can be used to separate the intact compound from its potential degradation products.[12]
-
Objective: To quantify the purity of this compound and detect the presence of the primary hydrolytic degradant, Boc-L-lys(Z)-OH.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-17 min: 30% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 30% B
-
20-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm (the Z group has a distinct absorbance around 254 nm).
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 Acetonitrile:Water mixture.
-
Analysis: Inject a known volume (e.g., 10 µL) onto the column. The intact ester, this compound, will be more hydrophobic and thus have a longer retention time than its more polar hydrolysis product, Boc-L-lys(Z)-OH. Purity is determined by the relative area percentage of the main peak. A validated method would involve running a reference standard of the potential degradant to confirm its identity.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. While a stable compound when stored correctly, it is susceptible to degradation, primarily through hydrolysis of the methyl ester. The cornerstone of maintaining its purity and ensuring experimental reproducibility lies in a disciplined approach to storage and handling. By adhering to the recommended conditions—specifically, long-term storage at -20°C in a tightly sealed container under a dry, inert atmosphere —and by employing careful handling techniques to prevent moisture exposure, researchers can significantly extend the shelf-life and preserve the quality of this essential synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chemscene.com [chemscene.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. genscript.com [genscript.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. peptide.com [peptide.com]
- 9. carlroth.com [carlroth.com]
- 10. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 11. bachem.com [bachem.com]
- 12. criver.com [criver.com]
Introduction: The Principle of Orthogonal Protection Embodied in a Single Molecule
An In-Depth Technical Guide to Nα-Boc-Nε-Z-L-lysine Methyl Ester
In the intricate field of peptide synthesis and drug development, achieving precise control over reactive functional groups is paramount to success. Nα-Boc-Nε-Z-L-lysine methyl ester, hereafter referred to as Boc-L-lys(Z)-OMe, is a cornerstone building block that exemplifies the power of orthogonal protection. This specialized amino acid derivative features three distinct functionalities—an α-amino group, an ε-amino group, and a C-terminal methyl ester—each strategically masked to allow for selective deprotection and manipulation.
The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the lysine side chain is protected by the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group.[1] This orthogonal scheme is the key to its versatility; one protecting group can be removed under specific conditions without affecting the other, enabling complex synthetic strategies such as the creation of branched peptides, site-specific labeling, or the synthesis of peptidomimetics.[2][3] This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed protocols for its application, designed for researchers and drug development professionals who require precise molecular construction.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a synthetic building block is critical for its effective use. High-purity material, typically with an assay of ≥98.0%, is essential for successful and reproducible synthetic outcomes.[1]
| Property | Value | Source |
| CAS Number | 73548-77-3 | [4] |
| Molecular Formula | C₂₀H₃₀N₂O₆ | [4] |
| Molecular Weight | 394.5 g/mol | [4] |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | [4] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥98% (Typically by HPLC or TLC) | [5][6] |
| Storage Conditions | Store at 0-8 °C, keep dry and cool. | [5][7] |
The Synthetic Logic: A Dual Protection Strategy
The synthesis of this compound is a deliberate, stepwise process designed to install the orthogonal protecting groups onto the lysine scaffold. The causality behind the sequence is crucial: the more stable protecting group is typically introduced first to withstand the reaction conditions for the second protection.
Caption: Synthetic pathway for this compound.
The rationale for this pathway is to first protect the more nucleophilic ε-amino group with the robust Z-group. Subsequently, the α-amino group is protected with the Boc-group. This sequence prevents the formation of di-protected byproducts at the wrong positions and ensures a high-yield synthesis of the desired molecule.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry solid-phase peptide synthesis (SPPS), a technique that builds peptide chains on a solid resin support.[3] The Boc group serves as the temporary protecting group for the α-amino function, which is removed at the beginning of each coupling cycle.
The Boc-SPPS Cycle
The process is iterative, with each cycle adding one amino acid to the growing peptide chain. The Z-group on the lysine side chain is stable to the acidic conditions used for Boc removal, ensuring the side chain remains protected throughout chain elongation.[1][8]
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols: A Guide to Practice
Trustworthiness in synthesis comes from robust, repeatable protocols. The following sections provide step-by-step methodologies for the use of this compound.
Protocol 1: Boc Deprotection in SPPS
This procedure is performed at the start of each coupling cycle to deprotect the α-amino group of the resin-bound peptide.
-
Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 20-30 minutes.
-
Pre-wash: Wash the resin 2-3 times with DCM.
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[9] Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation. The use of TFA is a standard, strong acid condition for removing the Boc group.[8]
-
Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or dimethylformamide (DMF) for 5-10 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) to prepare for the subsequent coupling step.
Protocol 2: On-Resin Selective Deprotection of the Z-Group
This protocol is performed when site-specific modification of the lysine side chain is desired before cleavage from the resin. This is the core of the orthogonal strategy.
-
Resin Preparation: Ensure the N-terminal α-amino group of the peptide is protected (e.g., with a Boc group) to prevent side reactions. Swell the peptidyl-resin in a suitable solvent like DMF or a mixture of DMF/DCM.
-
Catalyst Preparation: Prepare a suspension of Palladium on carbon (Pd/C, 5-10% w/w) in DMF. The catalyst is essential for the hydrogenolysis reaction.[2]
-
Hydrogenolysis: Add the Pd/C catalyst to the resin suspension. Secure the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a positive pressure (typically 1-4 atm) of H₂.
-
Reaction: Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence and steric hindrance. Monitor the reaction progress by taking small resin samples and testing for the presence of a free amine (e.g., using the Kaiser test).
-
Catalyst Removal: Once the reaction is complete, carefully filter the resin to remove the Pd/C catalyst. This step is critical to avoid catalyst contamination in the final product.
-
Washing: Wash the resin extensively with DMF, followed by DCM and methanol, to remove any reaction byproducts. The resin-bound peptide now has a free ε-amino group on the lysine side chain, ready for derivatization.
The Orthogonal Deprotection Advantage
The true power of this compound lies in the ability to choose between two distinct chemical pathways for deprotection, enabling advanced peptide design.
Caption: Orthogonal deprotection strategy using this compound on solid support.
This strategic choice allows chemists to first construct the full peptide backbone via iterative Boc deprotection and coupling.[2] Then, at a specific point, the Z-group on a chosen lysine residue can be selectively removed via hydrogenolysis to allow for the attachment of other molecules, such as drugs, imaging agents, or even another peptide chain to form branched structures.[2][10]
Conclusion
Nα-Boc-Nε-Z-L-lysine methyl ester is more than just a protected amino acid; it is a tool for precision engineering at the molecular level. Its dual-protection system, leveraging the acid-lability of the Boc group and the hydrogenolysis-lability of the Z group, provides researchers with the orthogonal control necessary for advanced peptide synthesis and the development of complex bioconjugates.[1][11] A mastery of its application, grounded in the protocols and chemical logic outlined in this guide, empowers scientists to push the boundaries of drug discovery and biochemical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. H-Lys(Boc)-OMe 盐酸盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. static.igem.org [static.igem.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Boc-L-lys(Z)-OMe
Foreword
In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acid derivatives is not merely a procedural formality; it is the bedrock of reproducible science and the assurance of therapeutic efficacy and safety. Boc-L-lys(Z)-OMe, or Nα-(tert-Butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine methyl ester, is a cornerstone building block in the assembly of complex peptides. Its dual-protection scheme offers orthogonal deprotection strategies, a critical feature for site-specific modifications. This guide provides an in-depth technical analysis of the spectroscopic data essential for the unambiguous identification and quality control of this vital reagent. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, offering instead a framework for understanding why the spectra appear as they do and how to critically evaluate them.
Molecular Structure and Its Spectroscopic Implications
A thorough understanding of the molecular architecture of this compound is a prerequisite for interpreting its spectral data. The molecule possesses several key functional groups that will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.
Caption: Figure 1. Key structural features of this compound.
The strategic placement of the Boc group on the α-amino group and the Z (or Cbz) group on the ε-amino group, along with the methyl ester at the C-terminus, dictates the chemical environment of each proton and carbon atom, leading to a predictable and interpretable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information. The data presented below is a predictive analysis based on established chemical shift principles and data from structurally analogous compounds.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~7.35 | m | 5H | Ar-H (Z group) | The five protons of the phenyl ring of the benzyloxycarbonyl group are in a complex aromatic region. |
| ~5.10 | s | 2H | -CH ₂-Ph (Z group) | The benzylic protons are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet. |
| ~5.05 | d | 1H | α-NH | The amide proton on the α-carbon is coupled to the α-proton, hence a doublet. Its chemical shift is influenced by the Boc group. |
| ~4.85 | t | 1H | ε-NH | The amide proton on the ε-carbon is coupled to the ε-protons, appearing as a triplet. Its position is dictated by the Z group. |
| ~4.25 | m | 1H | α-CH | The α-proton is coupled to the α-NH and the β-protons, resulting in a multiplet. It is deshielded by the adjacent nitrogen and carbonyl group. |
| ~3.70 | s | 3H | -OCH ₃ (Methyl Ester) | The three equivalent protons of the methyl ester appear as a sharp singlet. |
| ~3.15 | q | 2H | ε-CH ₂ | These protons are adjacent to the ε-nitrogen and are coupled to the δ-protons, resulting in a quartet. |
| ~1.85 | m | 2H | β-CH ₂ | Part of the lysine side chain, these protons show complex splitting due to coupling with both α and γ protons. |
| ~1.65 | m | 2H | δ-CH ₂ | Protons on the δ-carbon of the lysine side chain, appearing as a multiplet due to coupling with neighboring methylene groups. |
| ~1.45 | s | 9H | -C(CH ₃)₃ (Boc group) | The nine equivalent protons of the tert-butyl group appear as a strong singlet, a hallmark of the Boc protecting group. |
| ~1.40 | m | 2H | γ-CH ₂ | The central methylene group of the lysine side chain, with a chemical shift typical for aliphatic protons. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for achieving sharp signals for this compound.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the multiplets of the lysine side chain.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans are typically sufficient for a high-purity sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Caption: Figure 2. Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~173.0 | C =O (Methyl Ester) | The ester carbonyl carbon is typically found in this region. |
| ~156.5 | C =O (Z group, urethane) | The urethane carbonyl of the Z group. |
| ~155.5 | C =O (Boc group, urethane) | The urethane carbonyl of the Boc group. |
| ~136.5 | Ar-C (ipso, Z group) | The quaternary carbon of the phenyl ring attached to the benzylic carbon. |
| ~128.5 | Ar-C H (Z group) | Aromatic carbons of the Z group. |
| ~128.0 | Ar-C H (Z group) | Aromatic carbons of the Z group. |
| ~80.0 | -C (CH₃)₃ (Boc group) | The quaternary carbon of the Boc group. |
| ~67.0 | -C H₂-Ph (Z group) | The benzylic carbon of the Z group. |
| ~53.5 | α-C H | The α-carbon of the lysine backbone. |
| ~52.5 | -OC H₃ (Methyl Ester) | The carbon of the methyl ester. |
| ~40.5 | ε-C H₂ | The ε-carbon of the lysine side chain. |
| ~32.0 | β-C H₂ | The β-carbon of the lysine side chain. |
| ~29.0 | δ-C H₂ | The δ-carbon of the lysine side chain. |
| ~28.5 | -C(C H₃)₃ (Boc group) | The three equivalent methyl carbons of the Boc group. |
| ~22.5 | γ-C H₂ | The γ-carbon of the lysine side chain. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 256-1024 scans are typically required.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.
Table 3: Predicted FT-IR Characteristic Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 | Medium | N-H Stretch | Corresponds to the stretching vibration of the N-H bonds in the urethane linkages.[3] |
| ~3030 | Weak | Aromatic C-H Stretch | Characteristic of the C-H stretching in the phenyl ring of the Z group. |
| ~2970, ~2930 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the lysine side chain, Boc group, and methyl ester. |
| ~1740 | Strong | C=O Stretch (Ester) | The carbonyl stretch of the methyl ester is typically at a higher frequency. |
| ~1715 | Strong | C=O Stretch (Urethane, Boc) | The carbonyl of the Boc protecting group. |
| ~1690 | Strong | C=O Stretch (Urethane, Z) | The carbonyl of the Z protecting group. The presence of multiple strong carbonyl peaks is a key diagnostic feature. |
| ~1520 | Medium | N-H Bend and C-N Stretch | The "Amide II" band, characteristic of secondary amides (in this case, urethanes). |
| ~1250, ~1170 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the C-O bonds in the ester and urethane groups. |
| ~740, ~700 | Medium-Strong | Aromatic C-H Bend | Out-of-plane bending of the C-H bonds in the monosubstituted phenyl ring of the Z group. |
Experimental Protocol: FT-IR Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry: The Definitive Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a final, crucial piece of evidence for its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[4]
Table 4: Predicted ESI-MS Data for this compound
| m/z | Ion Species | Rationale |
| 395.22 | [M+H]⁺ | The protonated molecular ion. The theoretical exact mass of C₂₀H₃₀N₂O₆ is 394.21.[5] |
| 417.20 | [M+Na]⁺ | Adduct with sodium, a common observation in ESI-MS. |
| 433.17 | [M+K]⁺ | Adduct with potassium, also frequently observed. |
| 295.17 | [M+H-Boc]⁺ | Fragmentation involving the loss of the Boc group (100 Da). |
| 261.16 | [M+H-C₇H₇O₂]⁺ | Fragmentation involving the loss of the benzyloxycarbonyl group (135 Da). |
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source. A high-resolution instrument (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-600).
-
Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts or fragment ions. Compare the observed m/z with the calculated theoretical mass.
Caption: Figure 3. A simplified schematic of the ESI-MS process.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen framework. The IR spectrum verifies the presence of the key functional groups (urethanes, ester, aromatic ring). Finally, mass spectrometry provides the definitive molecular weight. When all of these data are in agreement, a researcher can have a high degree of confidence in the identity and purity of this critical synthetic building block. This rigorous analytical approach is indispensable for ensuring the quality and reproducibility of research and development in the pharmaceutical sciences.
References
Methodological & Application
Application Note: A Comprehensive Protocol for the Utilization of Boc-L-Lys(Z)-OH in Solid-Phase Peptide Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of Nα-Boc-Nε-Z-L-lysine (Boc-L-Lys(Z)-OH) in solid-phase peptide synthesis (SPPS). We delve into the strategic advantages of the Boc/Bzl protection scheme, highlighting the orthogonal nature of the benzyloxycarbonyl (Z) side-chain protecting group. This guide offers step-by-step protocols covering the standard coupling cycle, final peptide cleavage and global deprotection, and advanced methods for selective on-resin side-chain manipulation. The causality behind experimental choices, troubleshooting insights, and quantitative data are provided to ensure procedural robustness and synthetic success.
Introduction: The Strategic Role of Boc-L-Lys(Z)-OH in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a foundational technology that relies on the precise, stepwise assembly of amino acids onto a solid support.[1] The success of this process hinges on a robust protecting group strategy to prevent unwanted side reactions.[2] Boc-L-Lys(Z)-OH (CAS 2389-45-9) is a critical building block within the classic Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[3]
Its structure features two key protecting groups:
-
The Nα-tert-butyloxycarbonyl (Boc) group: This is a temporary protecting group for the alpha-amino function. Its lability to moderate acids, such as trifluoroacetic acid (TFA), allows for its selective removal at the beginning of each coupling cycle.[1] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to liberate the free amine.[1]
-
The Nε-benzyloxycarbonyl (Z or Cbz) group: This is a "permanent" or side-chain protecting group for the lysine ε-amino function.[4] The Z group is stable to the repetitive TFA treatments used for Boc removal but can be cleaved under different conditions, most commonly strong acids like anhydrous hydrogen fluoride (HF) or catalytic hydrogenolysis.[5][6]
This difference in chemical lability forms the basis of an orthogonal protection scheme , where one type of protecting group can be removed selectively in the presence of the other.[7] While in the standard Boc/Bzl workflow both the Z group and the resin linkage are cleaved simultaneously by strong acid, the Z group's unique stability to TFA and removability by hydrogenolysis offers a powerful tool for advanced synthetic strategies, such as on-resin side-chain modification or branching.[4]
This guide will primarily focus on the use of Boc-L-Lys(Z)-OH , the carboxylic acid form of the amino acid derivative, which is the standard reagent for incorporation into a growing peptide chain via SPPS.
Materials and Reagents
Successful synthesis requires high-purity reagents and appropriate equipment.
| Category | Item | Purpose |
| Amino Acid Derivative | Boc-L-Lys(Z)-OH (Assay ≥98%) | Building block for lysine incorporation |
| Resins | Merrifield Resin (chloromethylpolystyrene) or PAM Resin (phenylacetamidomethyl)[8] | Solid support for peptide assembly |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade | Resin swelling, washing, and reaction medium |
| Deprotection Reagent | Trifluoroacetic Acid (TFA)[8] | Removal of Nα-Boc group |
| Neutralization Base | N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)[5] | Neutralization of the N-terminal ammonium trifluoroacetate salt |
| Coupling Reagents | HBTU, HATU, HCTU, or DCC (with HOBt)[9][10][11] | Activation of the carboxylic acid for peptide bond formation |
| Cleavage Reagents | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[12] | Cleavage of peptide from resin and removal of side-chain protecting groups |
| Scavengers | Anisole, p-Cresol, Thioanisole, 1,2-Ethanedithiol (EDT)[12] | Trapping of reactive cations during cleavage |
| Equipment | Solid-phase peptide synthesis vessel (manual or automated), Mechanical shaker, Glassware, Filtration apparatus, Lyophilizer, HF cleavage apparatus (specialized) | Synthesis, purification, and isolation of the final peptide |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of Boc-L-Lys(Z)-OH
This protocol outlines the iterative steps required to add Boc-L-Lys(Z)-OH to a growing peptide chain anchored to a resin support (e.g., PAM resin). All volumes are suggested for a 1g scale of resin.
1. Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add DCM (10-15 mL/g of resin) and agitate for 30 minutes to swell the resin beads, ensuring reagent accessibility.
2. Nα-Boc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 50% TFA in DCM (v/v) (10 mL/g). Agitate for 2-5 minutes and drain. This is a pre-wash step.[8]
-
Add a fresh solution of 50% TFA in DCM (10 mL/g). Agitate for 20-25 minutes.[8]
-
Rationale: The TFA cleaves the acid-labile Boc group, exposing the N-terminal amine. This process leaves the amine as a trifluoroacetate salt, which is unreactive for the subsequent coupling step.[5]
-
Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3 x 10 mL) and then IPA (2 x 10 mL) to remove residual acid.[8]
3. Neutralization:
-
Wash the resin with DCM (2 x 10 mL).
-
Add a solution of 10% DIEA in DCM (v/v) (10 mL/g). Agitate for 2 minutes and drain.
-
Repeat the 10% DIEA in DCM wash for an additional 2 minutes.[5]
-
Rationale: The tertiary amine base (DIEA) deprotonates the N-terminal ammonium salt to regenerate the free, nucleophilic primary amine required for coupling. Two neutralization steps ensure completeness.
-
Wash the peptide-resin thoroughly with DCM (5 x 10 mL) to remove excess base, which can interfere with the subsequent activation step.
4. Amino Acid Activation and Coupling (HBTU Method):
-
In a separate vessel, prepare the activation solution:
-
Boc-L-Lys(Z)-OH (3 equivalents relative to resin loading)
-
HBTU (3 equivalents)[9]
-
Dissolve in a minimal amount of DMF (approx. 5-8 mL/g).
-
-
Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes. This is the pre-activation step.[9]
-
Rationale: HBTU reacts with the carboxylic acid of Boc-L-Lys(Z)-OH in the presence of a base to form a highly reactive OBt-ester intermediate, which readily acylates the N-terminal amine on the resin. Pre-activation enhances coupling efficiency, especially for sterically hindered amino acids.[9][13]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: To confirm reaction completion, perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.
5. Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove all excess reagents and soluble byproducts.
-
The resin is now ready for the next cycle, starting again with Nα-Boc deprotection.
Diagram 1: The Boc-SPPS Cycle Workflow
Caption: Iterative workflow for chain elongation in Boc-SPPS.
Protocol 2: Final Cleavage and Global Deprotection using Anhydrous HF
This procedure should only be performed by trained personnel using a specialized, dedicated HF-resistant apparatus in a certified fume hood due to the extreme toxicity and corrosivity of Hydrogen Fluoride.[12]
1. Preparation:
-
After the final Nα-Boc group is removed, thoroughly dry the peptide-resin under high vacuum for several hours.
-
Weigh the dry peptide-resin and place it into the reaction vessel of the HF apparatus.
-
Prepare the cleavage cocktail. The composition depends on the peptide sequence.
| Cleavage Cocktail Component | Amount (per gram of resin) | Purpose (Scavenger Action) |
| Anisole | 1.0 mL | Primary scavenger for trapping tert-butyl and benzyl cations, protecting Trp, Met, and Cys residues.[12] |
| p-Cresol | 1.0 mL | Scavenger for tyrosyl cations. |
| Thioanisole | 0.5 mL | Assists in the removal of benzyl-based protecting groups. Avoid if Trp is present.[12] |
2. HF Cleavage Reaction:
-
Cool the reaction vessel to -5 to 0 °C using an ice/salt bath.
-
Add the scavenger cocktail to the peptide-resin.
-
Distill anhydrous HF (approx. 10 mL/g of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Rationale: The strong acid (HF) simultaneously cleaves the ester linkage anchoring the peptide to the PAM resin and removes all acid-labile side-chain protecting groups, including the Z group on lysine and others like Tosyl on Arginine.[8][12]
3. Work-up and Peptide Isolation:
-
Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
The cleaved peptide and resin mixture will remain as a residue.
-
Wash the residue with cold anhydrous diethyl ether to remove the scavengers and organic byproducts.
-
Triturate the residue with ether to precipitate the peptide as a solid.
-
Carefully filter the peptide, wash again with cold ether, and dry the crude peptide under vacuum.
-
The crude peptide can then be purified, typically by reverse-phase HPLC.
Protocol 3: Orthogonal On-Resin Deprotection of the Lys(Z) Side Chain
This advanced protocol is used when the lysine side chain needs to be modified (e.g., for labeling or branching) while the peptide remains on the solid support. It leverages the fact that the Z group is labile to hydrogenolysis, a condition to which the Boc group and the resin linkage are stable.[6]
1. Resin Preparation:
-
Start with the fully assembled, Nα-Boc protected peptide-resin.
-
Swell the resin in a suitable solvent for hydrogenolysis, such as DMF or a mixture of DMF/DCM.
2. Catalytic Transfer Hydrogenation:
-
To the swollen resin, add a large excess of a hydrogen donor, such as ammonium formate (HCOONH₄) (10-20 equivalents).
-
Carefully add a palladium catalyst, such as 10% Palladium on carbon (Pd/C) (by weight, approx. 0.1-0.2 equivalents of the resin substitution).
-
Caution: Pd/C can be pyrophoric. Handle with care, preferably as a slurry in the reaction solvent.
-
Agitate the slurry at room temperature for 4-24 hours. The reaction progress can be monitored by taking a small sample, performing a micro-cleavage, and analyzing by LC-MS.
-
Rationale: The palladium catalyst facilitates the transfer of hydrogen from the donor (ammonium formate) to the Z group, cleaving the benzylic C-O bond and releasing the free ε-amino group as a carbamic acid, which then decarboxylates. Toluene is a byproduct.[6]
3. Post-Reaction Work-up:
-
Filter the reaction mixture through a pad of Celite to carefully remove the Pd/C catalyst. Ensure the catalyst remains wet during handling.
-
Wash the peptide-resin extensively with DMF, water/DMF mixtures, and finally DCM to remove all traces of the catalyst and reagents.
-
The lysine side chain is now deprotected and available for subsequent chemical modification.
Diagram 2: Orthogonality of Boc and Z Protecting Groups
Caption: Distinct chemical pathways for removing Boc vs. Z groups.
Conclusion and Field-Proven Insights
The successful synthesis of complex peptides using the Boc/Bzl strategy relies on a thorough understanding of the chemistry behind each step. The use of Boc-L-Lys(Z)-OH provides a robust method for incorporating lysine with a highly stable side-chain protection that withstands repeated cycles of TFA deprotection. While its primary role is often as a permanent protecting group removed during final HF cleavage, its orthogonal nature to the Boc group makes it a versatile tool for advanced synthetic applications requiring selective side-chain deprotection via hydrogenolysis. Adherence to the detailed protocols, careful selection of reagents, and implementation of appropriate monitoring steps are paramount to achieving high-purity peptides for research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. fiveable.me [fiveable.me]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. bachem.com [bachem.com]
Application Notes and Protocols for the Coupling of Boc-L-lys(Z)-OH to a Resin-Bound Amino Acid in Solid-Phase Peptide Synthesis
Introduction: The Strategic Incorporation of Lysine in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the precise assembly of amino acids into a predetermined sequence is paramount for the generation of biologically active peptides for research, diagnostics, and therapeutic development. Lysine, with its primary amine on the side chain, is a crucial residue that often plays a key role in the structure and function of peptides. It can be a site for post-translational modifications, conjugation to other molecules, or can be critical for receptor binding. The successful incorporation of lysine into a growing peptide chain requires a robust and well-controlled chemical strategy.
This application note provides a comprehensive guide for the coupling of Nα-Boc-Nε-Z-L-lysine (Boc-L-lys(Z)-OH) to a resin-bound amino acid. The Boc (tert-butyloxycarbonyl) group provides temporary protection for the α-amino group, while the Z (benzyloxycarbonyl) group offers stable protection for the ε-amino group of the lysine side chain. This orthogonal protection scheme is fundamental to directing the peptide bond formation to the correct amino group.
It is critical to note that the commercially available Boc-L-lys(Z)-ome, a methyl ester derivative, cannot be directly used in standard carbodiimide-mediated coupling reactions. The carboxylic acid functionality is essential for activation and subsequent amide bond formation. Therefore, this guide will first detail the necessary preliminary step of saponifying the methyl ester to the free carboxylic acid, Boc-L-lys(Z)-OH, before proceeding to the core coupling protocol.
Part 1: Saponification of this compound to Boc-L-lys(Z)-OH
The conversion of the methyl ester to a carboxylic acid is a straightforward hydrolysis reaction, typically carried out under basic conditions.
Protocol 1: Saponification of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in methanol in a round bottom flask.
-
Hydrolysis: Add 1.2 equivalents of 1 M NaOH solution to the methanolic solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed[1].
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with 1 M HCl solution. Extract the product into ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Boc-L-lys(Z)-OH as a solid or oil[1].
Part 2: Coupling of Boc-L-lys(Z)-OH to a Resin-Bound Amino Acid
This section details the coupling of the prepared Boc-L-lys(Z)-OH to a resin with a free N-terminal amine. The protocol described here utilizes the widely employed and efficient diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) coupling methodology.
The Chemistry of Peptide Bond Formation
The coupling reaction is a cornerstone of SPPS. It involves the activation of the carboxylic acid of the incoming amino acid, in this case, Boc-L-lys(Z)-OH, to make it susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain attached to the solid support.
Carbodiimides, such as DIC, are effective activating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[2][3]. However, this intermediate can undergo side reactions, including rearrangement to an unreactive N-acylurea or racemization of the amino acid[2].
To mitigate these side reactions and enhance coupling efficiency, an additive like HOBt is crucial. HOBt intercepts the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side product formation[4][5][6][7]. This active ester then reacts cleanly with the resin-bound amine to form the desired peptide bond[4][8].
Figure 1: Mechanism of DIC/HOBt mediated peptide coupling. The carbodiimide (DIC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate, forming a more stable active ester that efficiently reacts with the resin-bound amine, minimizing side reactions like racemization.
Protocol 2: DIC/HOBt Coupling of Boc-L-lys(Z)-OH
Materials and Equipment:
-
Resin with a deprotected N-terminal amino acid (e.g., Merrifield or Wang resin)[1]
-
Boc-L-lys(Z)-OH (prepared in Part 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis reaction vessel with a frit
-
Shaker or vortexer
-
Vacuum manifold for washing[9]
Reagent Preparation:
-
Boc-L-lys(Z)-OH solution: Dissolve 3-5 equivalents of Boc-L-lys(Z)-OH (relative to the resin loading) in a minimal amount of DMF.
-
HOBt solution: Dissolve 3-5 equivalents of HOBt in DMF.
-
DIC solution: Prepare a solution of 3-5 equivalents of DIC in DMF or DCM.
| Reagent | Equivalents (relative to resin loading) |
| Boc-L-lys(Z)-OH | 3 - 5 |
| HOBt | 3 - 5 |
| DIC | 3 - 5 |
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.
-
Amino Acid Pre-activation (Optional but Recommended): In a separate vial, combine the Boc-L-lys(Z)-OH solution and the HOBt solution. Add the DIC solution to this mixture and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. If not pre-activating, add the Boc-L-lys(Z)-OH solution and HOBt solution to the resin, followed by the DIC solution[10].
-
Agitation: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time may vary depending on the specific amino acid being coupled to.
-
Reaction Monitoring: Monitor the completion of the coupling reaction using the Kaiser test[11]. A negative Kaiser test (yellow to colorless beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly to remove any unreacted reagents and by-products. A typical washing sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
Figure 2: Experimental workflow for the coupling of Boc-L-lys(Z)-OH. The process involves resin preparation, amino acid activation, the coupling reaction, monitoring for completion, and thorough washing before proceeding to the next step in the synthesis.
Part 3: In-Process Control - The Kaiser Test
The Kaiser test is a highly sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin[11]. It is an indispensable tool for monitoring the completion of the coupling reaction in SPPS.
Principle: Ninhydrin reacts with primary amines in the presence of pyridine and phenol at elevated temperatures to produce a deep blue or purple color (Ruhemann's purple)[11].
Interpretation of Results:
| Observation of Resin Beads and Solution | Interpretation | Recommended Action |
| Intense Blue Color | Incomplete Coupling | Recouple with fresh reagents[11] |
| Faint Blue Color | Nearly Complete Coupling | Extend coupling time or proceed to capping |
| Yellow/Colorless | Complete Coupling | Proceed to the next deprotection step |
Protocol 3: Kaiser Test
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of the resin beads (10-20 beads) from the reaction vessel and place them in a small test tube.
-
Wash the beads with ethanol and then with pyridine.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes[11].
-
Observe the color of the beads and the solution.
Part 4: Deprotection and Cleavage Considerations
Following the successful coupling of the entire peptide sequence, the protecting groups must be removed, and the peptide cleaved from the solid support.
-
Boc Group Removal: The Nα-Boc group is labile to moderate acids and is typically removed at each step of the synthesis using trifluoroacetic acid (TFA) in DCM.
-
Z Group and Resin Cleavage: The Nε-Z group and the linkage to many common resins (like Merrifield or PAM resins) are stable to TFA but are cleaved by strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These are hazardous reagents and require specialized equipment and handling procedures.
Conclusion
The successful incorporation of Boc-L-lys(Z)-OH into a growing peptide chain is a routine yet critical step in SPPS. By understanding the underlying chemistry, particularly the necessity of starting with the free carboxylic acid and the role of coupling additives like HOBt, researchers can ensure high coupling efficiency and minimize side reactions. The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently perform this essential reaction, paving the way for the synthesis of complex and biologically relevant peptides. Careful execution of the saponification, coupling, and monitoring steps will lead to a higher purity of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Use of Boc-L-Lys(Z)-OH in Bioactive Peptide Synthesis
Abstract: This technical guide provides a comprehensive overview of Nα-Boc-Nε-Z-L-lysine (Boc-L-Lys(Z)-OH), a cornerstone reagent in the chemical synthesis of complex bioactive peptides. We delve into the principle of orthogonal protection that underpins its utility, offering detailed, field-tested protocols for its application in both solid-phase and solution-phase peptide synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for creating advanced peptide architectures, including branched and site-specifically modified peptides.
Introduction: The Power of Orthogonal Protection
The chemical synthesis of peptides is a controlled, stepwise process that relies on the strategic use of protecting groups to prevent unwanted side reactions.[1] The lysine residue, with its primary amine on the side chain (ε-amino group), is a frequent site for branching, labeling, or conjugation in bioactive peptides.[2] To achieve this level of molecular control, a differentially protected lysine derivative is required.
Nα-Boc-Nε-Z-L-lysine, hereafter referred to as Boc-L-Lys(Z)-OH, is a pivotal reagent designed for this purpose.[3][4] It features two distinct amine protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group at the ε-amino position.[4] This arrangement, known as an orthogonal protection strategy , allows for the selective removal of one protecting group without affecting the other, providing chemists with precise control over the synthetic pathway.[5]
Physicochemical Properties & Key Features
A thorough understanding of the reagent's properties is critical for its successful application.
| Property | Value | References |
| Chemical Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | [6] |
| Synonyms | Nα-Boc-Nε-Z-L-lysine, Nα-Boc-Nε-Cbz-L-lysine | [7] |
| CAS Number | 2389-45-9 | [3][6] |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [7] |
| Molecular Weight | 380.44 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 75–79 °C | [7] |
| Storage | Store at -20°C to maintain long-term stability | [7] |
The Principle of Orthogonality: Boc vs. Z
The strategic advantage of Boc-L-Lys(Z)-OH lies in the differential cleavage conditions for the Boc and Z groups. This orthogonality is the key to unlocking advanced peptide designs.
-
Boc (tert-butyloxycarbonyl) Group: Protects the Nα-terminus. It is quantitatively removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9] This deprotection is the basis for chain elongation in Boc-based Solid-Phase Peptide Synthesis (SPPS).
-
Z (Benzyloxycarbonyl) Group: Protects the Nε-side chain. It is stable to the acidic conditions used for Boc removal but can be selectively cleaved using catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or strong acids like HF or HBr.[1][4]
This two-tiered lability allows for two distinct synthetic routes after the incorporation of Boc-L-Lys(Z)-OH into a peptide chain:
-
Continue Linear Elongation: The Boc group is removed with TFA, exposing the α-amino group for the addition of the next amino acid while the Z group on the lysine side chain remains intact.
-
Initiate Side-Chain Modification: The Z group is selectively removed, exposing the ε-amino group for modification (e.g., building a second peptide chain to form a branched peptide) while the Nα-Boc group (or the rest of the peptide) remains protected.
Caption: Orthogonal deprotection pathways for Boc-L-Lys(Z)-OH.
Application & Experimental Protocols
Boc-L-Lys(Z)-OH is a versatile reagent applicable to both Solid-Phase Peptide Synthesis (SPPS) and solution-phase strategies.
Protocol 1: Incorporation into a Peptide Chain via Boc-SPPS
This protocol outlines the standard cycle for coupling Boc-L-Lys(Z)-OH onto a growing peptide chain attached to a solid support (resin) in a Boc/Bzl strategy.[8]
Workflow for a Single Coupling Cycle:
References
- 1. peptide.com [peptide.com]
- 2. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 3. Boc-L-Lys(Z)-OH CAS 2389-45-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-L-Lys(Z)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Boc-L-lys(Z)-ome in Solution-Phase Peptide Synthesis
Introduction: The Strategic Importance of Boc-L-lys(Z)-ome
In the landscape of peptide synthesis, the choice of building blocks is paramount to achieving high yield, purity, and scalability. This compound, or Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester, represents a cornerstone reagent for researchers engaged in solution-phase peptide synthesis (SPPS). Its unique trifunctional protection scheme offers a robust platform for the controlled, stepwise assembly of complex peptide fragments.
This guide provides an in-depth exploration of this compound, detailing the chemical logic behind its use, comprehensive protocols for its application, and field-proven insights to navigate the nuances of solution-phase synthesis. The core strength of this reagent lies in its orthogonal protection strategy, where each protecting group can be selectively removed under distinct chemical conditions without affecting the others, providing the chemist with precise control over the synthetic route.[1][2][3]
-
Nα-Boc (tert-butyloxycarbonyl) group: An acid-labile protecting group, typically removed with moderate acids like trifluoroacetic acid (TFA). It serves as the temporary shield for the α-amino group, removed at each cycle to allow for chain elongation.[4][5]
-
Nε-Z (Benzyloxycarbonyl) group: A side-chain protecting group stable to the acidic conditions used for Boc removal. It is cleaved under reductive conditions, most commonly catalytic hydrogenolysis, making it orthogonal to the Boc group.[6][7]
-
C-terminal Methyl Ester (OMe): Protects the C-terminal carboxyl group. It is stable to both mild acid and hydrogenolysis but can be selectively removed via saponification with a base like sodium hydroxide.[6]
This multi-layered protection is particularly advantageous in solution-phase synthesis, where the purification of intermediates after each step is critical. By allowing for the selective deprotection and modification of the N-terminus, C-terminus, or the lysine side-chain, this compound facilitates the synthesis of branched peptides, cyclic peptides, and post-translationally modified analogues with high fidelity.
Reagent Profile and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate[8] |
| Synonyms | Boc-Lys(Cbz)-OMe, this compound[8] |
| Molecular Formula | C₂₀H₃₀N₂O₆[8] |
| Molecular Weight | 394.5 g/mol [8] |
| CAS Number | 73548-77-3[8] |
| Appearance | White to off-white powder |
| Storage | Store at -20°C for long-term stability. Keep desiccated. |
Safety & Handling: While not classified as a hazardous substance, standard laboratory safety protocols should be followed.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
The Boc/Z/OMe Orthogonal Deprotection Strategy
The power of this compound lies in the differential lability of its three protecting groups. This orthogonality is the cornerstone of its strategic utility, allowing for selective manipulation at three distinct functional sites of the lysine residue.
Caption: Orthogonal deprotection of this compound.
Deprotection Conditions Summary
| Protecting Group | Position | Reagents | Mechanism | Stability |
| Boc | Nα-amino | Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5][9][] | Acidolysis | Labile to acid; Stable to base and hydrogenolysis. |
| Z (Cbz) | Nε-amino | H₂ gas with Palladium on Carbon (Pd/C) catalyst[6][7] | Hydrogenolysis | Stable to acid and base; Labile to hydrogenolysis. |
| OMe | C-carboxyl | Sodium hydroxide (NaOH) in Methanol (MeOH)[6] | Saponification | Stable to acid and hydrogenolysis; Labile to base. |
Core Protocols: Solution-Phase Peptide Elongation
The following protocols illustrate the use of this compound in a typical peptide synthesis workflow. We will use the synthesis of the protected tripeptide fragment, Boc-Ala-Lys(Z)-Gly-OMe , as a practical example.
Caption: Workflow for the synthesis of Boc-Ala-Lys(Z)-Gly-OMe.
Protocol 4.1: Saponification of the Methyl Ester
Causality: To elongate the peptide chain from the C-terminus, the methyl ester must be hydrolyzed to a free carboxylic acid, which can then be activated for coupling with the N-terminus of the next amino acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH.
-
Add 1 M NaOH (1.2 eq) dropwise while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Carefully neutralize the mixture to pH ~3-4 with 1 M HCl.
-
Extract the product into EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-lys(Z)-OH as a solid or viscous oil.[6]
Protocol 4.2: Peptide Coupling using DCC/HOBt
Causality: The peptide bond is formed by activating the carboxylic acid of one amino acid and reacting it with the free amine of another. Dicyclohexylcarbodiimide (DCC) is a common activating agent, and 1-Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve coupling efficiency.[6]
Materials:
-
Boc-L-lys(Z)-OH (from Protocol 4.1) (1.0 eq)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)
Procedure:
-
Free Amine Liberation: In a flask, dissolve H-Gly-OMe·HCl in anhydrous DCM. Add DIPEA to neutralize the salt and stir for 15 minutes at room temperature.
-
Carboxyl Activation: In a separate flask, dissolve Boc-L-lys(Z)-OH and HOBt in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM to the cooled acid/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) may begin to form. Stir for 15-20 minutes at 0°C.
-
Coupling: Add the free amine solution from step 1 to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up:
-
Monitor the reaction by TLC.
-
Once complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product, Boc-Lys(Z)-Gly-OMe , by flash column chromatography on silica gel.[6]
Protocol 4.3: Nα-Boc Deprotection
Causality: To continue peptide elongation at the N-terminus, the temporary Boc group must be removed to expose the α-amino group for the next coupling cycle. TFA is a sufficiently strong acid to cleave the Boc group without affecting the Z group or methyl ester.[4]
Materials:
-
Boc-Lys(Z)-Gly-OMe (from Protocol 4.2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the protected dipeptide in a solution of 25-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.[6]
-
Monitor deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the TFA salt of the dipeptide, H-Lys(Z)-Gly-OMe·TFA .
-
Centrifuge or filter to collect the solid, wash with cold diethyl ether, and dry under vacuum. The resulting salt is typically used directly in the next coupling step after neutralization.[4][6]
Note: For the subsequent coupling (e.g., with Boc-Ala-OH), the TFA salt must be neutralized in situ with a non-nucleophilic base like DIPEA (2.0-2.5 eq) just before adding the activated amino acid.[4]
Global Deprotection: Obtaining the Final Peptide
After the peptide chain is fully assembled, all remaining protecting groups must be removed to yield the final, biologically active peptide. For our example, Boc-Ala-Lys(Z)-Gly-OMe , a two-step process is most effective.
Protocol 5.1: Final Deprotection of Boc-Ala-Lys(Z)-Gly-OMe
Causality: This protocol first removes the C-terminal ester via saponification. The subsequent step uses catalytic hydrogenolysis, a powerful reductive method that cleaves the benzyl-based Z group, followed by acidolysis to remove the Boc group.
Materials:
-
Protected Tripeptide (Boc-Ala-Lys(Z)-Gly-OMe)
-
Reagents for Saponification (from Protocol 4.1)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrogen (H₂) gas source (e.g., balloon or Parr shaker)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Saponification: Perform saponification on the protected tripeptide as described in Protocol 4.1 to obtain Boc-Ala-Lys(Z)-Gly-OH . Purify if necessary.[6]
-
Hydrogenolysis and Acidolysis:
-
Dissolve the product from the previous step in MeOH.
-
Add 10% Pd/C catalyst (approx. 10% by weight).
-
Stir the suspension vigorously under a hydrogen atmosphere (e.g., H₂ balloon) overnight.[6]
-
Filter the mixture through a pad of Celite to completely remove the Pd/C catalyst. Concentrate the filtrate.
-
To the resulting residue, add a cleavage cocktail of 95% TFA / 5% water. Stir for 1-2 hours at room temperature to remove the Boc group.[6]
-
Precipitate the final peptide, H-Ala-Lys-Gly-OH , by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the solid by centrifugation or filtration, wash with cold ether, and dry under vacuum.[6]
-
-
Final Purification: The crude peptide is typically purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][11][12]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | - Steric hindrance.- Poor solubility of peptide fragment.- Deactivation of coupling reagents. | - Monitor reaction with ninhydrin test.[13]- Switch to a more potent coupling system (e.g., HATU, HCTU).- Use DMF or NMP as a co-solvent to improve solubility.[14]- Perform a "double coupling" by adding a second portion of activated amino acid. |
| Racemization | - Over-activation of the carboxylic acid.- Presence of excess base. | - Always use an additive like HOBt or Oxyma Pure when using carbodiimide activators.[6]- Use a minimal amount of base for neutralization and ensure it is a hindered base like DIPEA. |
| Incomplete Z-Group Removal | - Catalyst poisoning (e.g., by sulfur-containing residues if present).- Inactive catalyst. | - Use a fresh, high-quality Pd/C catalyst.- Increase catalyst loading or hydrogen pressure.- Ensure solvents are free of potential poisons.- Consider alternative deprotection like transfer hydrogenation with ammonium formate. |
| Poor Solubility of Intermediates | - Aggregation of protected peptide chains, especially with hydrophobic sequences.[15] | - Use solvent mixtures (DCM/DMF, THF) to enhance solubility.- Perform reactions at slightly elevated temperatures (e.g., 40°C), monitoring for side reactions.- This is a known challenge where solution-phase synthesis requires careful optimization.[14] |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 11. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols for the HPLC Purification of Peptides Containing Boc-L-lys(Z)-ome
Introduction: Navigating the Purification of Highly Hydrophobic Peptides
The synthesis of complex peptides, particularly those designed for therapeutic or advanced research applications, often necessitates the use of orthogonal or quasi-orthogonal protecting group strategies.[1][2] The incorporation of amino acid derivatives such as Boc-L-lys(Z)-ome introduces significant hydrophobicity due to the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups. While essential for preventing unwanted side reactions during solid-phase peptide synthesis (SPPS), these bulky, nonpolar moieties present considerable challenges during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
Peptides containing this compound exhibit significantly increased retention times and a greater propensity for aggregation and poor solubility in aqueous mobile phases.[4][5] This can lead to common purification issues such as poor peak shape, low recovery, and difficulty in separating the target peptide from closely related hydrophobic impurities, such as deletion sequences or incompletely deprotected species.
This comprehensive guide provides a detailed framework for developing a robust and efficient RP-HPLC purification method for peptides containing the this compound residue. It is intended for researchers, scientists, and drug development professionals seeking to optimize the purity, yield, and throughput of their peptide purification workflows. We will delve into the rationale behind experimental choices, from column and mobile phase selection to gradient optimization and troubleshooting, ensuring a self-validating and scientifically sound purification protocol.
Physicochemical Considerations of this compound
The chromatographic behavior of a peptide is largely dictated by its amino acid composition and any modifications.[6][7] The Boc and Z groups dramatically increase the hydrophobicity of the lysine side chain.
-
tert-Butyloxycarbonyl (Boc) Group: A highly hydrophobic, acid-labile protecting group. Its bulk can also influence peptide conformation.
-
Benzyloxycarbonyl (Z or Cbz) Group: A hydrophobic protecting group, stable to the acidic conditions typically used in RP-HPLC mobile phases (e.g., trifluoroacetic acid), but removable by catalytic hydrogenolysis.[8]
-
Methyl Ester (-OMe): A non-ionizable, hydrophobic group protecting the C-terminus of the lysine derivative.
The combined effect of these groups is a significant increase in the peptide's retention on a reversed-phase column compared to its unprotected counterpart. This necessitates the use of higher organic solvent concentrations for elution.
Materials and Methods
Instrumentation and Columns
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector is recommended.
-
Columns: Reversed-phase columns are the standard for peptide purification.[9]
-
Stationary Phase: C18 is the most common and a good starting point. For very hydrophobic peptides, a C8 or C4 stationary phase can be considered to reduce retention.
-
Pore Size: A pore size of 300 Å is generally recommended for peptides to ensure efficient mass transfer.
-
Particle Size: 5 or 10 µm particles are typical for preparative chromatography, balancing efficiency with backpressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18, C8, or C4 | C18 provides high retention; C8 or C4 can reduce excessive retention of very hydrophobic peptides. |
| Pore Size | 300 Å | Allows for good mass transfer of larger peptide molecules. |
| Particle Size | 5-10 µm | A good compromise between resolution and backpressure for preparative work. |
| Column Dimensions | Dependent on sample load | Scale up from analytical (e.g., 4.6 mm ID) to preparative (e.g., 21.2 mm or 50 mm ID) columns. |
Reagents and Mobile Phases
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water are required.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is the most common ion-pairing agent. It helps to sharpen peaks by minimizing secondary interactions with residual silanols on the stationary phase and protonating acidic residues.[10]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Experimental Protocols
PART 1: Sample Preparation
Poor solubility is a primary challenge for peptides containing this compound.[4] A systematic approach to dissolution is critical.
-
Initial Solvent Screening: Test the solubility of a small amount of the lyophilized peptide in various solvents.
-
Stepwise Dissolution Protocol: a. Add a small volume of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to wet the peptide. b. Sonicate briefly to aid dissolution. c. Gradually add Mobile Phase A (0.1% TFA in water) to the desired concentration, ensuring the peptide remains in solution.
-
Note: Minimize the amount of strong organic solvent used, as it can cause peak distortion if injected in a large volume.
-
PART 2: Method Development Workflow
The following workflow provides a systematic approach to developing a robust purification method.
Caption: A systematic workflow for HPLC method development.
Step 1: Analytical Scouting Run
The initial goal is to determine the approximate acetonitrile concentration at which the peptide elutes.
-
Equilibrate an analytical C18 column (e.g., 4.6 x 150 mm) with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small amount of the dissolved peptide.
-
Run a fast linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (if aromatic residues are present).
-
Identify the target peptide peak, ideally by mass spectrometry.
Step 2: Gradient Optimization for Preparative Purification
Based on the scouting run, a shallower, more focused gradient should be designed to maximize resolution between the target peptide and its impurities.[11]
-
Principle: A shallow gradient increases the separation between closely eluting species.[10]
-
Example: If the peptide eluted at 30 minutes in the scouting run (at 65% B), a new gradient could be:
-
5% to 55% B over 5 minutes (fast initial ramp)
-
55% to 75% B over 40 minutes (shallow separation gradient)
-
75% to 95% B over 5 minutes (column wash)
-
| Gradient Stage | Purpose | Example Parameters |
| Initial Scouting | Determine elution %B | 5-95% B in 30 min |
| Optimized Preparative | Maximize resolution | 55-75% B in 40 min (shallow gradient around elution point) |
Step 3: Preparative Run and Fraction Collection
-
Equilibrate the preparative column with the initial mobile phase conditions of the optimized gradient.
-
Load the peptide sample. The loading capacity will depend on the column dimensions and the complexity of the crude mixture. A typical starting point for preparative columns is 1-2 mg of crude peptide per mL of column volume.[12]
-
Run the optimized preparative gradient.
-
Collect fractions across the elution profile of the target peptide.
-
Analyze the purity of each fraction using the analytical scouting method.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Potential Side Reactions and Stability Considerations
A robust purification protocol must ensure the integrity of the target peptide.
Caption: Stability of functional groups under typical RP-HPLC conditions.
-
Boc Group Stability: The Boc group is acid-labile. While generally stable in the 0.1% TFA used in mobile phases for the duration of a typical HPLC run, prolonged exposure or concentration of the fractions containing TFA before lyophilization can lead to partial deprotection.[12] It is advisable to freeze collected fractions promptly and lyophilize as soon as possible.
-
Z Group Stability: The benzyloxycarbonyl (Z) group is stable to the acidic conditions of RP-HPLC with TFA and will remain intact during purification.[8]
-
Methyl Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, though the kinetics are generally slow under standard RP-HPLC conditions (acidic pH, room temperature).[13][14] To minimize this risk, avoid prolonged storage of the peptide in the acidic mobile phase and maintain ambient or slightly elevated temperatures.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Broadening) | - Peptide aggregation- Secondary interactions with the column- Column overload | - Increase the column temperature (e.g., to 40°C).- Use a less hydrophobic column (C8 or C4).- Ensure 0.1% TFA is in the mobile phase.- Reduce the sample load.[5] |
| Low Recovery | - Irreversible adsorption to the column- Precipitation on the column | - After the run, wash the column with a stronger solvent (e.g., isopropanol).- Ensure the sample is fully dissolved in the injection solvent.- The injection solvent should be weaker than the mobile phase to ensure proper binding at the column head. |
| Baseline Drift | - Mismatch in TFA concentration between mobile phases A and B- Contaminated solvents | - Prepare mobile phases from the same stock solution of TFA.- Use high-purity, HPLC-grade solvents.- Prepare fresh mobile phases daily.[5] |
Conclusion
The successful purification of peptides containing the highly hydrophobic this compound moiety is achievable through a systematic and well-reasoned approach to RP-HPLC method development. The key challenges of poor solubility and strong retention can be overcome by careful sample preparation, the selection of appropriate column chemistry, and the development of an optimized shallow gradient. By understanding the physicochemical properties of the protecting groups and potential side reactions, researchers can design robust purification protocols that deliver high-purity peptides suitable for the most demanding applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. nestgrp.com [nestgrp.com]
- 5. benchchem.com [benchchem.com]
- 6. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic analysis of the catalytic properties of peptides in ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
Application Note & Protocol: High-Fidelity Monitoring of Boc-L-lys(Z)-OMe Reactions
Introduction: The Critical Need for In-Process Controls
In the precise world of peptide synthesis, every reaction step is a potential source of impurities that can compromise the yield, purity, and biological activity of the final product. The orthogonally protected amino acid, Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester (Boc-L-Lys(Z)-OMe), is a cornerstone building block for constructing complex peptides.[1] The Boc group on the alpha-amino position is labile to acid, while the Z (or Cbz) group on the epsilon-amino side chain requires hydrogenolysis for removal, allowing for specific, controlled chain elongation.[1][2]
However, the success of reactions involving this reagent—whether it be its synthesis or its use in a coupling step—is not guaranteed. Side reactions such as incomplete coupling, racemization, or premature deprotection can lead to a complex mixture of closely related impurities that are challenging to separate downstream.[3][4] Therefore, robust, real-time analytical monitoring is not merely a quality control measure; it is an indispensable tool for process optimization, troubleshooting, and ensuring the synthesis of the target molecule with the highest possible fidelity.
This guide provides a detailed examination of the primary analytical techniques used to monitor reactions involving this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only follow protocols but also to adapt and troubleshoot them effectively.
Foundational Logic: Choosing the Right Analytical Tool
The selection of an analytical technique is dictated by the specific question being asked. Are you checking for the simple presence or absence of a starting material? Or do you need to quantify a low-level impurity? The following diagram outlines a decision-making workflow.
References
Application Notes and Protocols: Strategic Use of Boc-L-Lys(Z)-OMe in Orthogonal Peptide Synthesis
Introduction: The Imperative of Orthogonal Protection in Advanced Peptide Synthesis
In the intricate field of peptide chemistry, particularly in the synthesis of complex peptides and peptidomimetics for therapeutic and research applications, the precise control of reactive functional groups is paramount.[1][2] Unwanted side reactions can lead to a cascade of impurities that are difficult to separate, resulting in low yields and compromised purity of the target molecule. Orthogonal protection strategies provide the requisite level of control by employing a suite of protecting groups that can be selectively removed under distinct chemical conditions, leaving other protected functionalities intact.[3][4][5] This allows for the stepwise and regioselective modification of a growing peptide chain, a critical capability in the development of sophisticated peptide-based drugs and research tools.[1][]
This guide focuses on a classic and robust orthogonal protection scheme involving the use of the tert-butyloxycarbonyl (Boc) group for α-amino protection and the benzyloxycarbonyl (Z or Cbz) group for side-chain amine protection, exemplified by the versatile building block, Nα-Boc-L-lysine(Nε-Z)-methyl ester (Boc-L-Lys(Z)-OMe) . We will delve into the chemical logic underpinning this strategy, provide detailed protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS), and discuss its significance in modern drug development.
The Chemical Logic of the Boc/Z Orthogonal Pair
The efficacy of the Boc/Z orthogonal strategy hinges on the differential lability of these two protecting groups. The Boc group is highly sensitive to moderately strong acids, while the Z group is stable under these conditions but can be cleaved by catalytic hydrogenolysis or harsh acidic conditions.[7][8][9] This differential reactivity allows for the selective deprotection of the α-amino group for chain elongation without disturbing the lysine side-chain protection.
Table 1: Properties of Boc and Z Protecting Groups
| Protecting Group | Structure | Abbreviation | Common Protection Reagent | Deprotection Conditions | Byproducts |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂)O | Moderately strong acid (e.g., Trifluoroacetic acid, TFA) | Isobutylene, CO₂ | |
| Benzyloxycarbonyl | Z, Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Toluene, CO₂ |
This orthogonality is visually represented in the following workflow diagram:
Caption: Orthogonal deprotection workflow for Boc-L-Lys(Z)-containing peptides.
Application in Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis is often employed for the production of shorter peptides or for syntheses that require careful monitoring and purification of intermediates. The use of this compound is particularly advantageous in this context, allowing for the stepwise construction of a peptide backbone followed by the selective deprotection of the lysine side chain for further modification.
Protocol 1: Dipeptide Synthesis using this compound
This protocol details the coupling of a Boc-protected amino acid to the deprotected α-amino group of H-L-Lys(Z)-OMe.
Materials:
-
This compound
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Boc Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a solution of 50% TFA in DCM.[7][10]
-
Stir the mixture at room temperature for 30 minutes.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. The resulting product is H-L-Lys(Z)-OMe as its TFA salt.
-
-
Peptide Coupling:
-
In a separate flask, dissolve the Boc-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled solution and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
In another flask, dissolve the H-L-Lys(Z)-OMe TFA salt in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the salt and liberate the free amine. Stir for 15 minutes at room temperature.
-
Add the free amine solution to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Z strategy is also well-suited for Boc-based solid-phase peptide synthesis (SPPS). In this approach, the peptide is assembled on a solid support, which simplifies the purification process at each step.
Protocol 2: Incorporation of Boc-L-Lys(Z)-OH in Boc-SPPS
This protocol outlines the general cycle for incorporating Boc-L-Lys(Z)-OH into a growing peptide chain on a resin support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-L-Lys(Z)-OH
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
TFA
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a solution of 5% DIPEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling:
-
Pre-activate Boc-L-Lys(Z)-OH (3-4 eq) with the chosen coupling reagent (e.g., HBTU, 3-4 eq) and DIPEA (6-8 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: A single cycle of Boc-SPPS for the incorporation of Boc-L-Lys(Z)-OH.
Selective Deprotection and Side-Chain Modification
Once the peptide chain is assembled, the orthogonality of the Boc and Z groups allows for selective manipulation.
Protocol 3: Selective Nε-Z Deprotection
This protocol describes the removal of the Z group from the lysine side chain while the peptide remains attached to the resin (in SPPS) or in solution, with other protecting groups (like Boc on the N-terminus) intact.
Materials:
-
Protected peptide (in solution or on-resin)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Methanol (MeOH) or another suitable solvent
Procedure:
-
Reaction Setup:
-
Dissolve the protected peptide in MeOH. For on-resin deprotection, suspend the peptide-resin in a suitable solvent like DMF or NMP.
-
Add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.[8][9]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the peptide with a free lysine side-chain amine.
-
Conclusion: A Versatile Strategy for Complex Peptide Synthesis
The orthogonal protection strategy employing this compound is a powerful and reliable method in the peptide chemist's toolbox. It provides the necessary control for the synthesis of complex peptides, enabling selective chain elongation and side-chain modification.[1] The distinct deprotection conditions for the Boc and Z groups ensure high fidelity during synthesis, which is crucial for the development of peptide-based therapeutics and diagnostics where purity and structural integrity are non-negotiable. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage this strategy to advance their research and development goals.
References
- 1. jocpr.com [jocpr.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Protective Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of Boc-L-lys(Z)-ome.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Boc-L-lys(Z)-ome. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low coupling efficiency with this specific amino acid derivative. As Senior Application Scientists, we understand that successful peptide synthesis relies on a nuanced understanding of the reagents and reactions involved. This resource addresses common challenges in a direct question-and-answer format, explaining the underlying chemical principles and offering field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with this compound is showing low or incomplete conversion. What are the first things I should check?
A1: Before delving into complex chemical issues, it's crucial to validate the foundational parameters of your experiment. Often, low efficiency stems from correctable issues with reagents or the reaction setup.
Initial Validation Checklist:
-
Reagent Quality and Stoichiometry:
-
This compound: Ensure it is of high purity (≥98%) and has been stored correctly (cool, dry conditions) to prevent degradation.[1]
-
Coupling Reagents (e.g., HBTU, HATU, DIC): These reagents are moisture-sensitive. Use fresh, anhydrous reagents for best results. Verify that you are using the correct equivalents (typically 1-1.5 eq. for the amino acid and coupling reagent relative to the amine).
-
Base (e.g., DIEA, NMM): Use a high-purity, redistilled base. The presence of impurities can interfere with the reaction. Ensure the correct stoichiometry is used (typically 1.5-2.0 equivalents).
-
-
Solvent Quality:
-
Reaction Time and Temperature:
-
Standard coupling reactions are typically run for 1-2 hours at room temperature. For a sterically hindered residue like Lys(Z), extending the reaction time to 4 hours or overnight can sometimes improve yields.[4]
-
Avoid high temperatures unless using specific protocols (e.g., microwave synthesis), as this can increase the risk of side reactions like racemization.[5]
-
If these initial checks do not resolve the issue, proceed to the more specific chemical troubleshooting steps below.
Q2: I've confirmed my reagents and conditions are optimal, but the coupling efficiency is still poor. Could steric hindrance from the Z-group be the problem?
A2: Yes, this is a very likely cause. The benzyloxycarbonyl (Z or Cbz) group on the lysine side-chain is bulky.[6] This, combined with the Boc group on the α-amine, creates significant steric hindrance around the carboxylic acid, making it difficult for the incoming nucleophile (the N-terminal amine of the growing peptide chain) to attack the activated carboxyl group.[7][8]
Diagram: Steric Hindrance in this compound Coupling
This diagram illustrates how the bulky Boc and Z protecting groups can physically block the approach of the incoming amine to the activated carboxylic acid.
Caption: Steric hindrance from Boc and Z groups impeding amine attack.
Troubleshooting Strategies for Steric Hindrance:
-
Change Coupling Reagent: Switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents are generally more effective for hindered couplings than carbodiimides alone.[9]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings. The OAt active ester it forms is more reactive than the OBt ester formed by HBTU.[10]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure that shows coupling efficiencies comparable to HATU and is non-explosive.[9]
-
-
Extended Activation (Pre-activation): Allow the this compound to react with the coupling reagent and base for a longer period (5-15 minutes) before adding it to the deprotected peptide-resin. This ensures the maximum formation of the activated ester intermediate prior to the coupling step.
-
Double Coupling: If monitoring (e.g., Kaiser test) indicates an incomplete reaction after the standard coupling time, filter the resin, wash, and repeat the entire coupling procedure with a fresh solution of activated this compound.[11]
| Reagent Type | Examples | Suitability for Hindered Coupling | Notes |
| Carbodiimide | DCC, DIC | Moderate (often requires additives) | Can cause side reactions (nitrile formation) if not used with HOBt or OxymaPure.[10] |
| Uronium/Aminium (HOBt-based) | HBTU, TBTU | Good | Forms an OBt active ester. HBTU is a very efficient and common reagent.[12][13] |
| Uronium/Aminium (HOAt-based) | HATU, TATU | Excellent | Forms a more reactive OAt active ester; highly recommended for difficult sequences.[10] |
| Uronium/Aminium (Oxyma-based) | COMU, PyOxim | Excellent | Non-explosive alternative to HOAt-based reagents with comparable or superior performance.[9] |
| Phosphonium | PyBOP, PyAOP | Good to Excellent | PyAOP is the HOAt-based version and is highly effective. |
Q3: Could my choice of base be contributing to the problem or causing side reactions like racemization?
A3: Absolutely. The base plays a critical role in the coupling reaction, primarily by deprotonating the incoming amine and neutralizing any acid salts. However, an overly strong or sterically unhindered base can lead to racemization, especially with prolonged activation times.[14]
The Mechanism of Racemization: The base can abstract the alpha-proton of the activated amino acid, leading to the formation of a planar enolate or an oxazolone intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity.[9] Urethane-protected amino acids (like Boc and Z derivatives) are generally resistant to racemization, but it can still occur under suboptimal conditions.[6][9]
Base Selection and Strategy:
-
N,N-Diisopropylethylamine (DIEA or DIPEA): The most commonly used base due to its strong basicity and steric bulk, which minimizes side reactions with the activated ester. However, it can still promote racemization in sensitive cases.[14][15]
-
N-Methylmorpholine (NMM): A weaker base than DIEA (pKa ~7.4 vs. ~10.1 for DIEA), which can significantly reduce the rate of racemization.[15] It is a good alternative to try if you suspect epimerization is an issue.
-
2,4,6-Collidine: An even more sterically hindered and weaker base that can be used in cases of severe racemization risk.[16]
Experimental Protocol: Testing for Racemization
-
Synthesize a Model Dipeptide: Couple this compound to a simple, chiral amino acid ester (e.g., H-Ala-OMe).
-
Purify the Dipeptide: Isolate the product (Boc-L-lys(Z)-L-Ala-OMe) via chromatography.
-
Analyze by Chiral HPLC: Use a chiral column to separate the desired L-L diastereomer from the undesired D-L diastereomer.
-
Compare Results: Run the same coupling reaction using different bases (DIEA vs. NMM) and compare the percentage of the D-L impurity to determine the optimal base for your system.
Q4: I'm observing precipitation or cloudiness when I dissolve my this compound for the coupling reaction. How can I address this solubility issue?
A4: Solubility issues are a common practical hurdle in peptide synthesis.[2] this compound, being a relatively large and protected amino acid, can have limited solubility in certain solvents or at high concentrations.[17]
Troubleshooting Solubility:
-
Increase Solvent Volume: The simplest solution is often to reduce the concentration by adding more anhydrous solvent (e.g., DMF or NMP).[2]
-
Gentle Warming and Sonication: Gently warming the solution to 30-40°C or placing the vessel in an ultrasonic bath for 5-10 minutes can help break up aggregates and facilitate dissolution.[2]
-
Switch Solvents: If solubility in DMF is poor, N-Methyl-2-pyrrolidone (NMP) is an excellent alternative with a higher solvating power for protected amino acids and growing peptide chains.[5][11] In some cases, adding a small percentage of Dimethyl sulfoxide (DMSO) can also improve solubility, but ensure it is compatible with your overall chemistry.[5]
-
Pre-dissolution with Base: Adding the base (e.g., DIEA) to the amino acid/solvent mixture can sometimes improve solubility by forming the carboxylate salt before the addition of the coupling reagent.[2]
Workflow: Optimizing Dissolution and Coupling
This workflow provides a logical sequence for preparing the amino acid solution to ensure complete dissolution before initiating the coupling reaction.
Caption: Recommended workflow for dissolving this compound.
By systematically addressing these potential issues—from fundamental reagent and solvent quality to more complex challenges like steric hindrance, racemization, and solubility—researchers can effectively troubleshoot and optimize the coupling of this compound, leading to higher yields and purer synthetic peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. iris.unive.it [iris.unive.it]
Technical Support Center: Optimizing Peptide Coupling Reactions for Boc-L-Lys(Z)-OMe
Welcome to the technical support center for optimizing the coupling of Nα-Boc-L-lysine(Nε-Z)-methyl ester (Boc-L-Lys(Z)-OMe). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial step in peptide synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the coupling of this compound.
Q1: What are the main challenges in coupling this compound?
The primary challenge in coupling this compound stems from potential steric hindrance due to the bulky tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups. These groups can impede the approach of the coupling reagents and the amine component, potentially leading to slower reaction kinetics and incomplete coupling.[1] Careful selection of coupling reagents and optimization of reaction conditions are crucial to overcome these hurdles.
Q2: Which coupling reagents are most effective for this reaction?
For sterically hindered couplings, uronium or phosphonium salt-based reagents are generally recommended due to their high reactivity.[1][2] Reagents such as HATU, HBTU, and PyBOP are often more effective than carbodiimides like DCC or EDC alone.[1][3] HATU, in particular, is often preferred as it forms a more reactive OAt-ester intermediate, leading to faster and more complete reactions with a lower risk of racemization.[4][5]
Q3: Is an additive necessary when using a carbodiimide reagent?
Yes, when using carbodiimide reagents like DCC or EDC, the use of an additive is strongly recommended. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the initial O-acylisourea intermediate to form an active ester. This intermediate is less prone to side reactions like racemization and the formation of N-acylurea, a common byproduct that can complicate purification.[6][7]
Q4: What is the role of the base in the coupling reaction?
A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required, especially when using uronium or phosphonium salt reagents. The base serves two main purposes: it neutralizes the hydrochloride or trifluoroacetate salt of the amine component, and it facilitates the activation of the carboxylic acid by the coupling reagent. However, using an excessive amount of a strong base can increase the risk of epimerization.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete reaction: Steric hindrance may slow down the reaction.[1] 2. Suboptimal coupling reagent: The chosen reagent may not be reactive enough. 3. Reagent degradation: Coupling reagents and solvents can be sensitive to moisture.[8] 4. Poor solubility: Reactants may not be fully dissolved. | 1. Increase reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 4-24 hours). 2. Switch to a more powerful coupling reagent: Consider using HATU or HCTU, which are known for their high efficiency in difficult couplings.[4][6] 3. Use fresh, anhydrous reagents and solvents: Ensure all materials are properly stored and handled to prevent degradation.[8] 4. Choose an appropriate solvent: DMF or a mixture of DCM and DMF can improve solubility. |
| Presence of N-acylurea Byproduct | Use of carbodiimide without an additive: The O-acylisourea intermediate can rearrange to form a stable N-acylurea.[1] | Always use an additive like HOBt or HOAt with carbodiimides: This will trap the O-acylisourea as a more stable active ester, preventing the side reaction.[7] |
| Epimerization (Racemization) of the Product | 1. Prolonged activation time: Over-activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[9] 2. Excessive or strong base: Strong bases can promote the abstraction of the α-proton, leading to epimerization.[8] 3. High reaction temperature: Elevated temperatures can increase the rate of epimerization. | 1. Use a pre-activation step with a shorter duration (1-5 minutes) before adding the amine component. [1] 2. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA. Use the minimum amount of base necessary.[9] 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). [9][10] |
| Difficulty in Purifying the Product | 1. Formation of dicyclohexylurea (DCU) byproduct with DCC: DCU is often difficult to remove by chromatography due to its low solubility in many organic solvents.[2][6] 2. Multiple side products: Inefficient coupling can lead to a complex mixture of products. | 1. Use a water-soluble carbodiimide like EDC: The corresponding urea byproduct can be easily removed by an aqueous workup.[2][3] Alternatively, filter the reaction mixture to remove the precipitated DCU before workup.[11] 2. Optimize the reaction conditions to minimize side reactions: Refer to the solutions for low yield and epimerization. |
Experimental Protocols
Below are detailed step-by-step protocols for the coupling of this compound with an amine component (H-AA-OR') in solution-phase synthesis.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high efficiency, especially with sterically hindered substrates.[4][5]
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve the amine component (H-AA-OR', 1.1 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.1 eq) to liberate the free amine and stir for 10 minutes.
-
-
Activation and Coupling:
-
Cool the this compound solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the cooled solution and stir for 1-2 minutes for pre-activation.
-
Add the amine solution to the activated carboxylic acid solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol is a cost-effective alternative, with the advantage of a water-soluble urea byproduct.[3]
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine component (H-AA-OR', 1.1 eq) in anhydrous DCM or DMF.
-
-
Coupling Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution in one portion.
-
If the amine component is a hydrochloride salt, add DIPEA (1.1 eq).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Reaction and Troubleshooting
General Reaction Mechanism
The following diagram illustrates the general mechanism of peptide bond formation using a coupling reagent and an additive.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Synthesis with Boc-L-Lys(Z)-OH
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with Boc-protected amino acids. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols specifically for improving the yield and purity of peptides synthesized using Boc-L-Lys(Z)-OH . As Senior Application Scientists, we have designed this center to address the nuanced challenges of peptide synthesis, grounding our advice in established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of Boc-L-Lys(Z)-OH in a typical Boc-SPPS workflow.
Q1: What is Boc-L-Lys(Z)-OH and why is it used in peptide synthesis?
Boc-L-Lys(Z)-OH is a derivative of the amino acid L-lysine used in Solid Phase Peptide Synthesis (SPPS).[1] It features two critical protecting groups:
-
A tert-Butoxycarbonyl (Boc) group on the α-amino (Nα) position. This is a temporary protecting group, removed at each cycle of the synthesis to allow the peptide chain to elongate.[1][2]
-
A Benzyloxycarbonyl (Z or Cbz) group on the ε-amino (Nε) position of the lysine side chain. This is a "permanent" protecting group that remains on the peptide throughout the synthesis and is removed only during the final cleavage from the resin.[1][2]
This dual-protection scheme is fundamental to the Boc/Bzl protection strategy in SPPS, ensuring that peptide bonds form only at the intended Nα-terminus and preventing unwanted branching at the lysine side chain.[3][4]
Q2: The topic mentions Boc-L-Lys(Z)-OMe (methyl ester). Why does this guide focus on the -OH (carboxylic acid) version?
This is a critical point of clarification. For Solid Phase Peptide Synthesis (SPPS), the free carboxylic acid (Boc-L-Lys(Z)-OH ) is the required building block. The synthesis proceeds by activating the carboxyl group of the incoming amino acid to form a peptide bond with the free N-terminal amine of the resin-bound peptide chain.[5]
The methyl ester version, This compound , is typically used in solution-phase peptide synthesis, where the C-terminus is temporarily protected as an ester.[6][7] It is not suitable for standard SPPS coupling protocols.
Q3: What are the advantages and disadvantages of using the Z-group for lysine side-chain protection?
The Z-group is a classic protecting group with distinct characteristics:
| Advantages | Disadvantages |
| High Stability: The Z-group is very stable to the moderately acidic conditions (e.g., Trifluoroacetic acid, TFA) used for Nα-Boc deprotection, preventing premature side-chain deprotection.[4] | Harsh Removal Conditions: It requires strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for removal, which can potentially degrade sensitive peptides.[8] |
| Orthogonality in Boc-SPPS: It provides excellent orthogonality with the acid-labile Boc group.[1][5] | Catalyst Poisoning: The alternative removal method, catalytic hydrogenolysis (H₂/Pd), is often inefficient on solid supports and can be poisoned by sulfur-containing residues like Met or Cys.[2] |
| Reduced Side Reactions: Its stability minimizes the risk of side reactions at the lysine side chain during synthesis cycles. | Safety Concerns: The use of anhydrous HF requires specialized equipment and stringent safety protocols. |
Q4: How should I store and handle Boc-L-Lys(Z)-OH?
Like most amino acid derivatives, Boc-L-Lys(Z)-OH should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture to prevent degradation. Ensure the container is tightly sealed. Before use, allow the reagent to warm to room temperature inside a desiccator to prevent condensation from forming on the product.
Section 2: Troubleshooting Guide for Low Yield
Low yield is one of the most common challenges in SPPS.[9] This guide provides a systematic approach to diagnosing and resolving issues related to the incorporation of Boc-L-Lys(Z)-OH.
Q: My coupling reaction with Boc-L-Lys(Z)-OH is inefficient, as indicated by a positive Kaiser test. What is causing this and how can I fix it?
A: Cause & Mechanistic Explanation: Incomplete coupling is a frequent source of low yield and results in deletion sequences.[9] This can be caused by several factors:
-
Steric Hindrance: The bulky Boc and Z protecting groups on the lysine derivative, combined with a growing peptide chain on the resin, can physically block the reactive sites from coming together.[10]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin through hydrogen bonding. This causes the resin to collapse, making the N-terminal amine inaccessible to the activated amino acid.[9][11]
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to create a sufficiently reactive intermediate to overcome the energy barrier of the reaction, especially for a sterically hindered residue.[10]
Solutions:
-
Optimize Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can drive the bimolecular reaction forward by increasing the probability of molecular collisions.[12]
-
Perform a "Double Couple": After the initial coupling reaction, filter and wash the resin, then add a fresh solution of activated Boc-L-Lys(Z)-OH and repeat the coupling step. This is highly effective for difficult couplings.[12]
-
Switch to a More Potent Coupling Reagent: For challenging couplings, onium salt reagents are superior to carbodiimides alone. HATU is often considered the gold standard for its high reactivity and ability to overcome steric hindrance.[10]
Q: My final peptide purity is low, with many side products observed after cleavage. What are the likely side reactions involving the Z-group?
A: Cause & Mechanistic Explanation: While the Z-group is robust, it can be susceptible to certain side reactions, particularly during the final, harsh deprotection step.
-
Incomplete Z-Group Removal: The strong acid (HF or TFMSA) may not fully cleave the Z-group, especially if the reaction time is too short or the temperature is too low. This results in the desired peptide still carrying the Z-group on the lysine side chain.
-
Reattachment of Benzyl Cations: Cleavage of the Z-group generates benzyl cations. These reactive electrophiles can reattach to nucleophilic residues in the peptide, such as Tryptophan (Trp) or Methionine (Met), leading to undesired modifications.
-
Premature Cleavage: While rare, repeated exposure to TFA over many cycles in a very long synthesis can cause minor, cumulative loss of the Z-group, exposing the lysine side chain to erroneous coupling.
Solutions:
-
Use Scavengers During Cleavage: This is the most critical step to ensure purity. Scavengers are nucleophilic molecules added to the cleavage cocktail to "trap" reactive cations. A common and effective scavenger for Z-group cleavage is thioanisole or anisole .
-
Ensure Proper Cleavage Conditions: For HF cleavage, ensure the reaction is performed at 0°C for at least 1 hour. For TFMSA cleavage, a common cocktail is TFMSA/TFA/thioanisole.
-
Verify Raw Material Purity: Always ensure the Boc-L-Lys(Z)-OH starting material is of high purity (≥98%) to avoid introducing impurities from the outset.[1]
Section 3: Optimized Protocols & Workflows
Adherence to validated protocols is essential for reproducibility and high yield.
Workflow 1: Orthogonal Protection Strategy in Boc-SPPS
The entire Boc/Bzl strategy relies on the differential acid lability of the protecting groups. This is a quasi-orthogonal system, as both groups are removed by acid, but the required acid strength is vastly different.[5]
Protocol 1: HATU-Mediated Coupling of Boc-L-Lys(Z)-OH
This protocol describes a standard manual coupling procedure for incorporating Boc-L-Lys(Z)-OH into a growing peptide chain on the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Lys(Z)-OH (3 equivalents relative to resin loading)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Nα-Boc deprotection using 25-50% TFA in DCM.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralize the resin with a 5% DIEA in DMF solution (2x for 2 min each), followed by DMF washes (3x).[3]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Boc-L-Lys(Z)-OH and HATU in a minimal amount of DMF.
-
Add DIEA to the solution. The color may change to yellow.
-
Allow the solution to pre-activate for 1-5 minutes at room temperature.[10]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the prepared resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult sequences, extend this time or prepare for a double coupling.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to monitor for the presence of free primary amines.[13]
-
If the test is negative (beads are yellow/colorless), the coupling is complete.
-
If the test is positive (beads are blue), the coupling is incomplete. Wash the resin with DMF and repeat steps 2 and 3 (double coupling).
-
Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next synthesis cycle.
-
Protocol 2: Final Cleavage with TFMSA (Low-HF Method)
This protocol is an alternative to anhydrous HF for the final cleavage and deprotection step.
WARNING: Trifluoromethanesulfonic acid (TFMSA) is a very strong, corrosive acid. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask equipped with a magnetic stir bar.
-
Prepare the cleavage cocktail in a separate, dry glass container. A common mixture is TFMSA:TFA:Thioanisole (1:10:1 v/v/v) . For 100 mg of resin, a total volume of 2-3 mL is typically sufficient.
-
-
Cleavage Reaction:
-
Cool the flask containing the resin in an ice bath (0°C).
-
Slowly add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5-2 hours.
-
-
Peptide Precipitation:
-
Filter the resin away from the cleavage solution, collecting the acidic filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add ~40 mL of cold diethyl ether.
-
Slowly add the filtrate dropwise into the cold ether while vortexing. A white precipitate (the crude peptide) should form.
-
-
Isolation and Purification:
-
Centrifuge the tube to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
The peptide is now ready for purification by HPLC.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
Identifying and removing common impurities in Boc-L-lys(Z)-ome synthesis.
Welcome to the technical support center for the synthesis of Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-L-lys(Z)-OMe). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this critical synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis and purification of your target compound.
Introduction: The Synthesis of this compound
The synthesis of this compound is a foundational step in many peptide synthesis workflows. It involves the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the ε-amino group with a benzyloxycarbonyl (Z or Cbz) group, followed by the esterification of the carboxylic acid. The purity of this building block is paramount for the successful solid-phase or solution-phase synthesis of peptides. This guide will focus on identifying and removing common impurities that can arise during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The most prevalent impurities typically include unreacted starting materials such as Boc-L-lys(Z)-OH, byproducts from the coupling reaction like dicyclohexylurea (DCU) if DCC is used as the coupling agent, and potential side-products from incomplete protection or esterification steps.
Q2: My TLC plate shows multiple spots. What do they likely represent?
A2: A typical TLC analysis of a crude this compound reaction mixture might show the following:
-
Product Spot: this compound.
-
Starting Material Spot: Unreacted Boc-L-lys(Z)-OH will have a lower R\f value due to the polar carboxylic acid group.
-
Byproduct Spot: If DCC was used, DCU is often visible as a spot with a relatively high R\f that can sometimes streak.
-
Other Potential Spots: Di-peptides or other side-products could be present, though usually in minor quantities with optimized reaction conditions.
Q3: Why is the removal of dicyclohexylurea (DCU) so challenging?
A3: DCU, the byproduct of DCC-mediated coupling reactions, is notoriously difficult to remove due to its low solubility in many common organic solvents.[1][2] While it is largely insoluble in solvents like dichloromethane (DCM) and diethyl ether, it can sometimes co-precipitate with the product or remain partially dissolved, complicating purification.[3][4]
Q4: Can I use a different coupling reagent to avoid DCU formation?
A4: Absolutely. Using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common strategy to circumvent the issue of DCU removal, as the resulting urea byproduct is water-soluble and easily removed during aqueous workup.[3] Another alternative is Diisopropylcarbodiimide (DIC), which forms diisopropylurea (DIU), a byproduct that is more soluble in organic solvents and can be easier to remove by washing compared to DCU.[2][5]
Troubleshooting Guides
Problem 1: Presence of Dicyclohexylurea (DCU) in the Final Product
Causality: The use of dicyclohexylcarbodiimide (DCC) as a coupling agent for the esterification of Boc-L-lys(Z)-OH inevitably produces the byproduct dicyclohexylurea (DCU). Due to its limited solubility, it often precipitates from the reaction mixture but can be challenging to remove completely by simple filtration.[1][2]
Identification Protocol: Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a standard silica gel TLC plate.
-
Spot Samples: Spot your crude product, a standard of your starting material (Boc-L-lys(Z)-OH), and if available, a standard of DCU.
-
Develop Plate: A common solvent system for this analysis is ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v).
-
Visualize: Use a UV lamp (254 nm) and a potassium permanganate stain to visualize the spots. DCU is UV active and will stain with permanganate.
| Compound | Typical R\f (EtOAc/Hexane 1:1) |
| This compound | ~0.5-0.6 |
| Boc-L-lys(Z)-OH | ~0.1-0.2 (streaking may occur) |
| DCU | ~0.7-0.8 |
Removal Protocol: Filtration and Recrystallization
-
Initial Filtration: After the reaction is complete, cool the reaction mixture in an ice bath to maximize the precipitation of DCU.[2] Filter the cold mixture through a fritted funnel to remove the bulk of the DCU precipitate. Wash the precipitate with a small amount of cold dichloromethane or diethyl ether.[3][4]
-
Aqueous Workup: Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine to remove any remaining water-soluble impurities.[2]
-
Recrystallization: Concentrate the organic layer under reduced pressure. If the crude product is a solid, recrystallization is a highly effective method for removing residual DCU. A suitable solvent system is often a mixture of ethyl acetate and hexane or diethyl ether and hexane. Dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate or diethyl ether) at an elevated temperature and then slowly add the less polar solvent (hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization of the pure product, leaving the more soluble impurities in the mother liquor.
Problem 2: Unreacted Starting Material (Boc-L-lys(Z)-OH) Present
Causality: Incomplete esterification can result from insufficient reaction time, inadequate activation of the carboxylic acid, or steric hindrance.
Identification Protocol: HPLC and NMR
-
HPLC: Reversed-phase HPLC is an excellent quantitative method to determine the purity of your product. Unreacted Boc-L-lys(Z)-OH will have a shorter retention time than the more nonpolar methyl ester product.
-
¹H NMR: The presence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) in the ¹H NMR spectrum of the crude product is a clear indication of unreacted starting material.
Removal Protocol: Column Chromatography
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Start with a low polarity eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and gradually increase the polarity (gradient elution). The less polar product, this compound, will elute before the more polar starting material, Boc-L-lys(Z)-OH.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
Navigating the Challenges of Boc-L-lys(Z)-OMe in Peptide Synthesis: A Technical Support Guide
Welcome to our dedicated technical support center for addressing the unique challenges posed by Boc-L-lys(Z)-OMe in solid-phase and solution-phase peptide synthesis. The partial solubility of this particular protected amino acid is a well-documented yet often frustrating hurdle for many researchers. This guide is designed to provide you with not only solutions but also a deeper understanding of the underlying chemical principles governing its behavior. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic workflows.
Understanding the Core Problem: The "Why" Behind the Solubility Issues
This compound's difficult solubility stems from a combination of its structural features. The bulky tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Z) protecting groups, while essential for directing the peptide coupling reaction, contribute significantly to the molecule's hydrophobicity and can promote intermolecular interactions, leading to aggregation and precipitation in common organic solvents.[1] The methyl ester (OMe) on the C-terminus further modifies its polarity. This guide will walk you through practical strategies to overcome these challenges.
Troubleshooting Guide: Direct Solutions for Common Problems
This section addresses specific issues you may encounter during your experiments, providing step-by-step protocols and the rationale behind them.
Issue 1: Difficulty Dissolving this compound for Coupling Reactions
Question: I am unable to fully dissolve this compound in my primary solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) prior to activation and coupling. What should I do?
Answer: This is the most frequent challenge. The key is to disrupt the intermolecular forces that favor the solid state. Here’s a systematic approach:
Step-by-Step Protocol:
-
Solvent System Modification: Instead of relying on a single solvent, employ a solvent mixture. A combination of a less polar solvent with a more polar, aprotic solvent can be highly effective.
-
Recommended Mixture: Start with a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). The DCM helps to solvate the hydrophobic protecting groups, while the DMF is a powerful solvent for a wide range of organic molecules.
-
Alternative for Stubborn Cases: If the 1:1 DCM/DMF mixture is insufficient, the addition of a small amount of N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP is a highly polar, aprotic solvent with excellent solvating properties for large, protected amino acids. A ratio of 1:1:0.5 (DCM:DMF:NMP) is a good starting point.
-
-
Sonication: Gentle warming and mechanical agitation can significantly accelerate the dissolution process.
-
Place your vessel containing the amino acid and solvent mixture in a water bath sonicator.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating, which could potentially lead to side reactions.
-
-
Gentle Warming: A slight increase in temperature can enhance solubility.
-
Warm the mixture to 30-40°C in a water bath with gentle stirring.
-
Caution: Avoid temperatures above 40°C, as this can increase the risk of premature deprotection or other side reactions, particularly with prolonged heating.[2]
-
Causality Explained: The use of a solvent cocktail disrupts the uniform intermolecular hydrogen bonding and van der Waals forces that can lead to aggregation.[3] Sonication provides the necessary energy to break apart solid aggregates, while gentle warming increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the solute.
Issue 2: Precipitation of this compound During the Coupling Reaction
Question: My this compound initially dissolved, but it started to precipitate out of the reaction mixture after adding the coupling reagents. Why is this happening and how can I prevent it?
Answer: This phenomenon, often termed "salting out," can occur when the ionic strength or polarity of the reaction mixture changes upon the addition of coupling reagents and their byproducts.
Step-by-Step Protocol:
-
Increase the Reaction Volume: Diluting the reaction mixture can help to keep all components in solution. Try increasing the total solvent volume by 25-50%.
-
Solvent Choice for Coupling Reagents: If possible, dissolve your coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA) in the same solvent system used for the this compound. This maintains a more consistent solvent environment.
-
Order of Addition: The order in which you add your reagents can matter.
-
Recommended Order:
-
Dissolve this compound in your chosen solvent system.
-
Add the coupling reagent (e.g., HBTU).
-
Add the base (e.g., DIPEA) dropwise while stirring. The formation of the activated ester often improves solubility.
-
Finally, add this activated mixture to your resin-bound amino acid or peptide.
-
-
Causality Explained: The addition of ionic species, such as the activated ester and the protonated base, can alter the overall polarity of the solution, leading to a decrease in the solubility of the relatively nonpolar this compound. By pre-activating the amino acid, you are converting it to a more soluble species before introducing it to the full reaction environment.
Frequently Asked Questions (FAQs)
Q1: Can I use Dimethyl sulfoxide (DMSO) to dissolve this compound?
A1: While DMSO is an excellent solvent, its use in peptide synthesis, particularly with carbodiimide-based coupling reagents, can be problematic. DMSO can be oxidized by some coupling reagents, leading to side reactions that can modify the amino acid and reduce coupling efficiency. Therefore, it is generally recommended to use DMSO with caution and only if other solvent systems have failed.
Q2: Does the choice of coupling reagent affect the solubility of this compound?
A2: While the primary role of the coupling reagent is to activate the carboxylic acid, the byproducts generated can influence the reaction environment. For instance, the urea byproduct from DIC/HOBt coupling can sometimes precipitate, further complicating the reaction mixture. Using uronium-based reagents like HBTU or HATU often leads to more soluble byproducts, which can be advantageous when working with challenging amino acids.
Q3: Is it better to use the free acid Boc-L-lys(Z)-OH instead of the methyl ester?
A3: The free acid, Boc-L-lys(Z)-OH, is generally more soluble in polar aprotic solvents like DMF and NMP compared to its methyl ester counterpart.[4] The presence of the free carboxylate anion (after deprotonation by the base) significantly enhances solubility. If you are consistently facing solubility issues with the methyl ester, switching to the free acid is a highly recommended and often simpler solution.[5]
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
We hope this guide provides you with the necessary tools to confidently address the solubility challenges of this compound. Should you have further questions, please do not hesitate to contact our technical support team.
References
Validation & Comparative
A Comparative Guide to Lysine Protection Strategies: The Enduring Advantages of Boc and Z in Peptide Synthesis
In the intricate discipline of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, profoundly influencing yield, purity, and the feasibility of complex molecular architectures. The ε-amino group of lysine, with its high nucleophilicity, demands robust protection to prevent undesired side reactions such as peptide branching.[1] This guide provides an objective, data-driven comparison of the time-honored tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z) protecting groups for lysine against more contemporary orthogonal strategies. Our analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to inform the selection of the most appropriate protection strategy for your synthetic goals.
The Foundation: Understanding Lysine's Reactivity and the Need for Protection
The Workhorses: Boc and Z Protection
The Boc and Z groups are cornerstones of peptide chemistry, each offering a distinct profile of stability and cleavage conditions.
The tert-Butoxycarbonyl (Boc) group is the most widely used protecting group for the lysine side chain in the context of Fmoc-based SPPS.[5][6] Its prevalence is due to a combination of robust stability and straightforward, albeit harsh, removal conditions.
-
Chemical Stability: The Boc group is exceptionally stable to the basic conditions (typically 20% piperidine in DMF) used for the repeated cleavage of the N-α-Fmoc group.[5][7] It is also stable to nucleophiles and catalytic hydrogenation conditions.[7]
-
Deprotection: The Boc group is acid-labile, requiring strong acid for efficient removal.[7][8] In standard SPPS, it is cleaved concurrently with other t-butyl-based side-chain protecting groups and the peptide's cleavage from the resin using a cocktail based on trifluoroacetic acid (TFA).[2][9]
The primary advantage of the Boc group is its reliability and seamless integration into the standard Fmoc/tBu workflow.[5] However, its key limitation is the harsh acidic cleavage, which generates a reactive tert-butyl carbocation. This cation can alkylate sensitive residues like tryptophan and tyrosine, necessitating the use of "scavengers" in the cleavage cocktail to suppress these side reactions.[6][7]
The Benzyloxycarbonyl (Z or Cbz) group is a classic protecting group, historically significant and still valuable in specific synthetic contexts, particularly in solution-phase synthesis and Boc-based SPPS.[10]
-
Chemical Stability: The Z group is stable under both the acidic and basic conditions typically used in SPPS.[7]
-
Deprotection: Its removal is most commonly achieved via catalytic hydrogenation (e.g., H₂/Pd-C) or under very strong acidic conditions like HBr in acetic acid.[7][11]
In Boc-SPPS, where the N-α-Boc group is removed with TFA in each cycle, the Z group offers an orthogonal protection strategy for the lysine side chain, as it is stable to TFA.[6] However, in the more common Fmoc-SPPS, the harsh conditions required for Z group removal are often incompatible with many peptide sequences and other protecting groups, limiting its application.[11]
Diagram: Fundamental Lysine Protection Schemes
Caption: Comparison of Fmoc/tBu and Boc/Bzl protection strategies.
Performance Comparison with Orthogonal Strategies
For the synthesis of complex peptides requiring site-specific modifications—such as branching, cyclization, or conjugation—the standard Boc protection is insufficient. Here, orthogonal protecting groups that can be removed under unique, mild conditions are indispensable.
The Alloc group provides true orthogonality, as it is stable to both the acidic conditions that remove Boc and the basic conditions that remove Fmoc.[11]
-
Deprotection: Cleaved by palladium (Pd(0)) catalysis.[11]
-
Advantage: Enables highly specific on-resin modifications. It is a key tool for creating branched or cyclic peptides where the lysine side chain serves as an anchor point.[12]
-
Causality: The palladium catalyst selectively reacts with the allyl moiety, leaving other protecting groups untouched. This allows the researcher to unmask the lysine ε-amino group at any desired step in the synthesis for further reaction.
The ivDde group is another popular orthogonal protecting group, prized for its unique cleavage chemistry.
-
Deprotection: Removed with a dilute solution of hydrazine (typically 2-5%) in DMF.[13][14]
-
Advantage: The ivDde group is stable to both piperidine and TFA, making it fully orthogonal in Fmoc-SPPS.[13] The more sterically hindered ivDde was developed to overcome migration and premature loss issues sometimes observed with the earlier Dde group.[4][6]
-
Causality: Hydrazine acts as a specific nucleophile that cleaves the vinylogous amide bond of the ivDde group. A critical consideration is that hydrazine can also cleave Fmoc groups; therefore, the N-terminus should be protected (e.g., as Boc-amino acid) before ivDde removal if N-terminal extension is not desired.[4]
The Mmt and Trt groups are highly acid-labile, offering a different axis of orthogonality.
-
Deprotection: Cleaved under very mild acidic conditions (e.g., 1-5% TFA in DCM).[3][11]
-
Advantage: The key benefit is the ability to deprotect the lysine side chain while other, more robust acid-labile groups (like tBu and Boc) remain fully intact.[11] This is crucial for multi-step on-resin modifications. The Mmt group is even more acid-sensitive than the Trt group.[15]
-
Causality: The high stability of the trityl and methoxytrityl cations formed upon cleavage allows for the use of very low acid concentrations, providing a level of selectivity that is unattainable with the Boc group.
Data Presentation: A Quantitative Comparison
The choice of protecting group can have a dramatic impact on the outcome of a peptide synthesis. The following tables summarize key properties and quantitative data from comparative studies.
Table 1: Properties of Common Lysine Side-Chain Protecting Groups
| Protecting Group | Deprotection Condition | Orthogonal in Fmoc-SPPS? | Key Advantage | Potential Issue |
| Boc | Strong acid (e.g., TFA)[7] | No (Standard Group) | Robust, stable, standard in Fmoc/tBu strategy.[5][11] | Harsh cleavage, potential for side reactions.[7] |
| Z (Cbz) | Catalytic Hydrogenation or HBr/AcOH[11] | Yes | Classic protecting group, stable to acid/base.[7] | Harsh deprotection, catalyst poisoning.[11] |
| Alloc | Pd(0) catalysis[11] | Yes | Orthogonal to both acid and base.[11] | Requires removal of palladium catalyst. |
| ivDde | 2-5% Hydrazine in DMF[13] | Yes | Orthogonal to both acid and base.[13] | Hydrazine can remove Fmoc group.[4] |
| Mmt/Trt | Mild acid (e.g., 1-5% TFA in DCM)[11] | Yes | Orthogonal to tBu/Boc groups.[11] | Bulky group may cause steric hindrance. |
Table 2: Comparative Performance in Specific Peptide Syntheses
| Protecting Group | Peptide Sequence/Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Boc | Peptide-drug conjugate (Conventional SPPS) | 25 | Not Reported | [1] |
| Dde | Peptide-drug conjugate (Minimal Protection SPPS) | 75 | Not Reported | [1] |
| Boc | N-terminal fragment of α-synuclein (E46K) | 99 | 2 | [1] |
| Alloc | N-terminal fragment of α-synuclein (E46K, glycated) | 86 | 1 | [1] |
| Mmt | Branched gp41 variant via on-resin deprotection | 79 | Not Reported | [12] |
| Alloc | Branched gp41 variant via on-resin deprotection | 82 | Not Reported | [12] |
| ivDde | Branched gp41 variant via on-resin deprotection | 93 | Not Reported | [12] |
Note: The yields and purities reported are for specific, often complex, peptide sequences and may not be directly extrapolated to all syntheses. However, they provide valuable insight into the comparative performance of the protecting groups.
Diagram: Decision Workflow for Lysine Protection
Caption: Decision tree for selecting a lysine protecting group strategy.
Experimental Protocols: A Self-Validating System
To ensure a standardized comparison, the following are representative experimental protocols.
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.[1]
-
Resin Swelling: Swell Fmoc-Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-α-Fmoc group. Wash the resin thoroughly with DMF (5x) and isopropanol (3x).
-
Kaiser Test: Perform a qualitative Kaiser test to confirm the presence of a free primary amine.
-
Amino Acid Coupling: Pre-activate the desired Fmoc-amino acid (4 equivalents), including Fmoc-Lys(Boc)-OH, with a coupling agent like HBTU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF for 2-5 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.
-
Wash: Wash the resin thoroughly with DMF (5x) and isopropanol (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amine).
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.
This protocol describes the selective removal of the ivDde group for on-resin modification.[12][13]
-
Peptide Synthesis: Synthesize the peptide sequence up to the desired point using the standard protocol above, incorporating Fmoc-Lys(ivDde)-OH at the modification site. Ensure the final N-terminal residue is protected (e.g., Boc-AA-OH or by acetylation) to prevent reaction with hydrazine.
-
Resin Preparation: After the final coupling, wash the resin thoroughly with DMF.
-
Selective ivDde Deprotection: Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF. Agitate the reaction for 3-10 minutes. Repeat this treatment 2-3 times to ensure complete removal.
-
Wash: Wash the resin extensively with DMF to remove all traces of hydrazine.
-
On-Resin Modification: Couple the desired molecule (e.g., a fluorescent dye, biotin, or another peptide fragment) to the now-free lysine ε-amino group using standard coupling conditions (e.g., HATU/DIPEA).
-
Final Cleavage: Proceed with the standard final cleavage and deprotection protocol (Step 8 in Protocol 1) to obtain the modified peptide.
Conclusion: Selecting the Optimal Strategy
The enduring prevalence of Boc protection for lysine in routine Fmoc-SPPS is a testament to its reliability, stability, and ease of integration into established workflows. For the synthesis of standard linear peptides, Fmoc-Lys(Boc)-OH remains the undisputed workhorse, offering a cost-effective and predictable path to high-quality products. The Z group , while historically important, is now largely relegated to niche applications in SPPS due to its demanding cleavage requirements.
However, the landscape of peptide science is increasingly dominated by complex, functionalized molecules. In this arena, the limitations of the Boc group become apparent, and the advantages of orthogonal strategies are paramount. Protecting groups like Alloc, ivDde, and Mmt are not mere alternatives but essential tools that unlock advanced synthetic possibilities. They provide the surgical precision required for on-resin cyclization, branching, and site-specific conjugation. As the data indicates, strategies employing these groups can lead to significantly higher purities for complex targets.[1][12]
Ultimately, the choice of a lysine protecting group is not a matter of "better" or "worse," but of fitness for purpose. A thorough understanding of the synthetic goal, coupled with the comparative data and principles outlined in this guide, will empower researchers to make informed decisions, optimizing their strategy for the highest probability of success.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. static.igem.org [static.igem.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. kohan.com.tw [kohan.com.tw]
- 13. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
A Senior Application Scientist's Guide to Protected Lysine Introduction: A Comparative Analysis of Alternatives to Boc-L-lys(Z)-OMe
In the landscape of peptide synthesis and drug development, the strategic incorporation of lysine residues is pivotal for achieving desired biological activity, enhancing solubility, and providing sites for conjugation. The nucleophilic side chain of lysine necessitates robust protection to prevent undesired branching and other side reactions during chain elongation. For decades, Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-L-lys(Z)-OMe) has been a workhorse in Boc-based solid-phase peptide synthesis (SPPS). However, the advent and refinement of Fmoc-based strategies have ushered in a new era of orthogonally protected lysine derivatives, offering greater flexibility and efficiency in the synthesis of complex peptides. This guide provides an in-depth, objective comparison of the leading alternatives to this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Evolving Landscape of Lysine Protection: Beyond the Traditional
The choice of a lysine protecting group is a critical determinant of the overall success of a peptide synthesis campaign, profoundly influencing yield, purity, and the feasibility of on-resin modifications.[1][2] An ideal protecting group should be stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.[1] While this compound has served the field well, its application is primarily limited to Boc/Bzl SPPS. The demand for milder reaction conditions and greater synthetic versatility has driven the adoption of Fmoc-based strategies and a corresponding expansion of the lysine protection toolkit.
Head-to-Head Comparison of Leading Lysine Protecting Groups
The selection of a protected lysine derivative is fundamentally a strategic decision dictated by the desired final peptide structure and the overall synthetic workflow. Below is a comparative analysis of the most widely used alternatives, highlighting their key features and performance characteristics.
| Protecting Group Strategy | α-Amino Protection | ε-Amino Protection | Key Advantages | Primary Limitations |
| This compound | Boc | Z (Benzyloxycarbonyl) | Well-established in Boc/Bzl SPPS. | Requires harsh HF cleavage; Z-group removal by hydrogenolysis can be problematic with certain residues. |
| Fmoc-L-Lys(Boc)-OH | Fmoc | Boc (tert-Butoxycarbonyl) | Standard choice for Fmoc SPPS; compatible with standard TFA cleavage.[3] | Boc deprotection generates reactive carbocations requiring scavengers; not suitable for on-resin side-chain modifications. |
| Fmoc-L-Lys(Alloc)-OH | Fmoc | Alloc (Allyloxycarbonyl) | Orthogonal to both acid- and base-labile groups; enables on-resin modification under mild conditions.[2] | Requires a palladium catalyst for deprotection, which can be costly and requires thorough removal. |
| Fmoc-L-Lys(ivDde)-OH | Fmoc | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Orthogonal to Fmoc and acid-labile groups; deprotection with hydrazine is rapid and can be monitored by UV. | Hydrazine can also remove Fmoc groups; incomplete deprotection can be an issue in complex sequences. |
| Fmoc-L-Lys(Trt)-OH | Fmoc | Trt (Trityl) | Highly acid-labile, allowing for selective deprotection under very mild acidic conditions for on-resin modifications.[2] | The bulkiness of the Trt group can sometimes hinder coupling efficiency. |
In-Depth Analysis of Key Alternatives
Fmoc-L-Lys(Boc)-OH: The Modern Workhorse
For routine synthesis of linear peptides via Fmoc-SPPS, Fmoc-L-Lys(Boc)-OH is the undisputed standard.[3][4] Its widespread adoption is due to its seamless integration into standard Fmoc/tBu chemistry, where the Boc group is conveniently removed during the final trifluoroacetic acid (TFA) cleavage and deprotection step.
Causality in Experimental Choice: The choice of Fmoc-L-Lys(Boc)-OH is predicated on the desire for a straightforward synthesis of a linear peptide without the need for on-resin side-chain manipulation. The stability of the Boc group to the piperidine used for Fmoc deprotection ensures the integrity of the lysine side chain throughout the synthesis.
This protocol outlines the standard procedure for coupling Fmoc-L-Lys(Boc)-OH onto a resin-bound peptide chain.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-L-Lys(Boc)-OH (3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Repeat: Proceed to the next deprotection and coupling cycle.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Fmoc-L-Lys(Alloc)-OH: The Gateway to On-Resin Modification
The allyloxycarbonyl (Alloc) group provides a powerful orthogonal protection strategy, as it is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[2] Its removal is achieved under mild, neutral conditions using a palladium(0) catalyst, making it an excellent choice for the on-resin synthesis of cyclic peptides, branched peptides, and peptide conjugates.
Causality in Experimental Choice: The selection of Fmoc-L-Lys(Alloc)-OH is driven by the need to selectively deprotect the lysine side chain while the peptide remains attached to the resin and other protecting groups are intact. This allows for site-specific modifications that would be difficult or impossible to achieve in solution.
This protocol details the removal of the Alloc group from a resin-bound peptide.
-
Resin Preparation: Swell the Alloc-protected peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate, inert-atmosphere-flushed vessel, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents) and a scavenger such as phenylsilane (25 equivalents) in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours at room temperature.
-
Washing: Thoroughly wash the resin with DCM (5 x 1 min), DMF (3 x 1 min), and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by extensive washes with DMF and DCM.
-
Verification: Cleave a small amount of resin and analyze by HPLC and mass spectrometry to confirm complete deprotection before proceeding with the on-resin modification.
Potential Side Reactions: Incomplete removal of the palladium catalyst can lead to contamination of the final peptide. Additionally, the use of certain scavengers can sometimes lead to side reactions with other amino acid residues. Thorough washing is critical to mitigate these risks.
Fmoc-L-Lys(ivDde)-OH: A Hydrazine-Labile Orthogonal Handle
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group offers another layer of orthogonality, being stable to both piperidine and TFA.[5] It is selectively cleaved by treatment with a dilute solution of hydrazine in DMF. This deprotection can often be monitored spectrophotometrically.
Causality in Experimental Choice: Fmoc-L-Lys(ivDde)-OH is chosen for its rapid deprotection under mild conditions that are orthogonal to the standard Fmoc/tBu strategy. It is particularly useful for the synthesis of branched or cyclic peptides.
-
N-Terminal Protection: If the N-terminal Fmoc group is present, it is advisable to first protect it with a Boc group to prevent its removal by hydrazine.
-
Resin Preparation: Swell the ivDde-protected peptide-resin in DMF.
-
Deprotection: Treat the resin with a solution of 2-4% hydrazine in DMF (v/v) for 3-5 minutes at room temperature. Repeat this treatment 2-3 times.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Verification: Confirm complete deprotection by cleaving a small sample of the resin and analyzing by HPLC and mass spectrometry.
Troubleshooting: Incomplete deprotection of the ivDde group can be a challenge, especially in long or aggregated peptide sequences.[6] Increasing the concentration of hydrazine (up to 10%), extending the reaction time, or performing additional repetitions of the deprotection step can improve the outcome.[7]
Caption: Orthogonal protection strategy in complex peptide synthesis.
Enzymatic and Chemical Ligation: A Paradigm Shift in Peptide Synthesis
Beyond the realm of traditional protecting group chemistry, enzymatic and chemical ligation techniques offer powerful, protecting-group-free strategies for the synthesis of large and complex peptides.
Sortase-Mediated Ligation (SML)
Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal peptide motif (LPXTG) and ligates it to an N-terminal glycine or oligoglycine sequence.[8][9] This highly specific enzymatic reaction allows for the coupling of unprotected peptide fragments under physiological conditions. While not a direct replacement for a protected lysine building block, SML can be strategically employed to introduce lysine-containing fragments into a larger peptide or protein.
Causality in Experimental Choice: SML is chosen for its exceptional chemoselectivity, enabling the ligation of large, unprotected peptide fragments in aqueous solution, thereby avoiding the complexities and potential side reactions of traditional chemical synthesis.
-
Fragment Synthesis: Synthesize two peptide fragments:
-
Fragment A: Containing the desired lysine residue(s) and a C-terminal LPXTG motif.
-
Fragment B: With an N-terminal glycine residue.
-
-
Enzymatic Ligation:
-
Dissolve both fragments and Sortase A enzyme in a suitable buffer (e.g., Tris-HCl, CaCl₂).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C).
-
Monitor the reaction progress by HPLC and mass spectrometry.
-
-
Purification: Purify the ligated peptide product using chromatographic techniques.
Subtilisin-Catalyzed Ligation
Subtilisin, a serine protease, can be engineered to catalyze the formation of peptide bonds (subtiligase) rather than their hydrolysis.[10] This allows for the ligation of peptide esters to the N-terminus of another peptide fragment. By using a lysine-containing peptide ester, this method can be used to introduce lysine into a larger sequence.
Causality in Experimental Choice: Subtilisin-catalyzed ligation is a valuable tool for the convergent synthesis of peptides, offering an alternative to purely chemical methods.
Conclusion: A Strategic Approach to Lysine Incorporation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Coupling Reagents for Boc-L-lys(Z)-OMe Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular innovation. The synthesis of peptides, in particular, demands a nuanced understanding of coupling reagents to ensure high yields and stereochemical fidelity. This guide provides an in-depth comparative study of common coupling reagents for a frequently encountered building block: Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-L-lys(Z)-OMe).
The choice of coupling reagent is a critical parameter that can significantly influence the outcome of a peptide synthesis, impacting yield, purity, reaction time, and the preservation of stereochemical integrity. This compound, with its bulky protecting groups, presents a moderate challenge where the selection of an optimal coupling reagent becomes paramount. This guide will navigate the mechanistic intricacies of various classes of coupling reagents, present a comparative analysis of their performance, and provide detailed experimental protocols to empower you in making informed decisions for your synthetic endeavors.
The Landscape of Peptide Coupling Reagents: Mechanisms of Action
The fundamental principle of peptide coupling involves the activation of a carboxylic acid to render it susceptible to nucleophilic attack by an amine. The diverse array of available coupling reagents achieves this activation through different mechanistic pathways.
Carbodiimides: The Classical Workhorses
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the most established and cost-effective coupling reagents. Their mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these side reactions, carbodiimides are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone active ester.
Caption: Carbodiimide coupling mechanism with HOBt additive.
Phosphonium Salts: Enhanced Reactivity and Safety
Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), were developed to overcome some of the limitations of carbodiimides. PyBOP generates the HOBt active ester in situ, offering rapid and efficient couplings with minimal racemization.[1] A significant advantage of PyBOP over its predecessor, BOP, is that its byproducts are less hazardous.[1]
Caption: PyBOP mediated peptide bond formation.
Uronium/Aminium Salts: The Gold Standard for Difficult Couplings
Uronium and aminium salts, such as HBTU and HATU, are among the most efficient coupling reagents currently available.[2] While initially thought to be uronium salts, structural studies have shown that reagents like HBTU and HATU exist as the aminium isomers.[1] These reagents react with the carboxylate to form a highly reactive HOBt or HOAt active ester, respectively.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered superior to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), especially for sterically hindered amino acids.[1] The 7-azabenzotriazole moiety in HATU leads to a more reactive active ester, resulting in faster reaction rates and reduced epimerization.[1]
Caption: HATU/HBTU mediated peptide bond formation.
Comparative Performance of Coupling Reagents
| Coupling Reagent | Class | Relative Speed | Expected Yield | Risk of Racemization | Key Considerations |
| DCC/HOBt | Carbodiimide | Slow | Good | Low to Moderate | Inexpensive; insoluble dicyclohexylurea (DCU) byproduct can be removed by filtration.[2][3] |
| EDC/HOBt | Carbodiimide | Moderate | Good to High | Low | Water-soluble carbodiimide and byproduct simplify workup via aqueous extraction.[3][4] |
| PyBOP | Phosphonium Salt | Fast | High | Low | Byproducts are less hazardous than those of BOP; good for standard couplings.[1] |
| HBTU | Uronium/Aminium | Fast | High | Very Low | Good balance of reactivity and cost; reliable for many applications.[1] |
| HATU | Uronium/Aminium | Very Fast | Very High | Very Low | Superior for sterically hindered couplings; often gives the highest yields and purity.[1][5] |
Experimental Protocols
To ensure a standardized comparison, the following is a representative experimental protocol for the solution-phase coupling of this compound with a generic amino acid methyl ester hydrochloride (H-AA-OMe·HCl).
General Workflow for Solution-Phase Peptide Coupling
Caption: General workflow for solution-phase peptide coupling.
Detailed Protocol: HATU-Mediated Coupling
This protocol is optimized for high efficiency and is particularly recommended when dealing with challenging couplings.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of the Amino Component: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes to liberate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir at room temperature for 5-10 minutes. The solution may change color, indicating activation.
-
Coupling Reaction: Add the neutralized amino acid ester solution from step 1 to the activated carboxylic acid solution from step 2.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Senior Application Scientist's Insights
The selection of a coupling reagent is a critical decision that should be guided by the specific goals of your synthesis.
-
For routine, cost-sensitive syntheses: EDC/HOBt offers a good balance of performance and cost, with the added benefit of a straightforward aqueous workup.[3]
-
For standard peptide couplings where high yield is a priority: HBTU is a reliable and efficient choice that consistently delivers good results with minimal racemization.[1]
-
For challenging couplings, including those with sterically hindered amino acids or for fragment condensation: HATU is the reagent of choice.[1][5] Its superior reactivity often justifies the higher cost by providing higher yields and purities, ultimately saving time and resources on purification.
-
When dealing with racemization-prone amino acids: The use of additives like HOBt or HOAt is crucial.[1] Additionally, using a weaker base such as N-methylmorpholine (NMM) in place of DIPEA can sometimes reduce racemization, though this may come at the cost of a slower reaction rate.[2]
It is always advisable to perform a small-scale trial to optimize the coupling conditions for a specific substrate pair before proceeding to a larger scale synthesis.
References
A Senior Application Scientist's Guide to Lysine Protection: A Cost-Effectiveness Analysis of Boc-L-lys(Z)-ome vs. Modern Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational discipline. The choice of building blocks, particularly protected amino acids, is a critical decision point that dictates not only the synthetic strategy but also the overall cost, efficiency, and purity of the final product. Lysine, with its reactive ε-amino group, requires robust protection, and the selection of its protective groups is a subject of significant practical importance.
This guide provides an in-depth, field-proven comparison of the classic Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-L-lys(Z)-ome) against its more contemporary counterparts. We will move beyond simple catalog prices to dissect the true cost-effectiveness of these reagents, factoring in the downstream implications of their chemistry on process time, reagent usage, potential side reactions, and purification demands.
The Contenders: A Profile of Key Lysine Derivatives
The primary distinction between lysine derivatives lies in the combination of protecting groups used for the α-amino (temporary) and ε-amino (permanent or semi-permanent) groups. This choice determines the entire synthetic paradigm.
-
This compound (and its carboxylic acid form, Boc-L-Lys(Z)-OH) : This derivative is a cornerstone of the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1] The Nα-Boc group is labile to moderate acid (e.g., Trifluoroacetic Acid, TFA), while the Nε-Z (or Cbz, benzyloxycarbonyl) group is stable to TFA but is typically removed during the final cleavage step by strong acid (e.g., HF) or catalytic hydrogenation.[1][2]
-
Fmoc-L-lys(Boc)-OH : This is the undisputed workhorse of modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) SPPS. The Nα-Fmoc group is labile to a mild base (e.g., piperidine), while the Nε-Boc group is stable to piperidine but is removed by acid (TFA) during the final cleavage.[1] This represents a truly orthogonal protection scheme.[3]
-
Boc-L-lys(Boc)-OH : Used within the Boc/Bzl strategy, this derivative employs the same protecting group (Boc) for both amino functions. This is not an orthogonal strategy. The Nα-Boc is removed with TFA during each cycle, while the Nε-Boc group requires stronger acid conditions for complete removal, typically during the final HF cleavage step.
-
Specialized Derivatives (e.g., Fmoc-L-lys(Alloc)-OH, Fmoc-L-lys(Dde)-OH) : These derivatives are employed for complex peptide architectures, such as cyclic or branched peptides.[4] Their side-chain protecting groups (Alloc, Dde) can be removed under specific, mild conditions (e.g., Pd(0) for Alloc, hydrazine for Dde) that leave both Fmoc and tBu-based groups intact, allowing for on-resin modification of the lysine side chain.[1][4]
Comparative Analysis: A Multi-Factor Evaluation
True cost-effectiveness is a function of raw material price, process efficiency, and final product quality. A cheap initial reagent can lead to expensive downstream problems.
Factor 1: Raw Material & Reagent Costs
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-L-lys(Boc)-OH (Fmoc/tBu Strategy) | Scientific Justification |
| Amino Acid Derivative Cost | Generally lower | Generally higher | Boc-protected amino acids often have simpler, more established manufacturing processes compared to their Fmoc counterparts.[5] |
| Primary Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine | TFA is a significant cost in both strategies, but its repetitive use in Boc-SPPS increases overall consumption. Piperidine is less expensive but is a regulated chemical.[6] |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Dimethylformamide (DMF) | Solvent consumption is a major cost driver in both methods. The choice may depend on resin swelling properties and peptide solubility.[5] |
| Final Cleavage Reagent | Hydrogen Fluoride (HF) or TFMSA | Trifluoroacetic Acid (TFA) | HF is extremely hazardous, requiring specialized, expensive equipment and stringent disposal protocols, representing a major hidden cost.[6] TFA is less hazardous and easier to handle.[7] |
Factor 2: Synthetic Strategy & Process Efficiency
The choice of lysine derivative dictates the entire workflow. The perceived cost savings of Boc-amino acids can be rapidly eroded by process inefficiencies and safety overhead.
The Fmoc/tBu strategy is dominant in modern research and manufacturing for several reasons directly impacting cost-effectiveness:
-
Milder Conditions : Repetitive use of strong acid (TFA) in the Boc strategy can lead to gradual degradation of the peptide or acid-labile side-chain protecting groups over many cycles, especially in long sequences.[6] The mild base deprotection of the Fmoc group preserves peptide integrity.
-
Automation Friendliness : The milder conditions and simpler neutralization steps of the Fmoc strategy are more amenable to high-throughput automated synthesis.
-
Safety & Infrastructure : The avoidance of HF for final cleavage is arguably the single greatest advantage, eliminating the need for specialized Teflon labware, dedicated ventilation systems, and extensive safety protocols.[6] This dramatically lowers the barrier to entry and the operational overhead.
Factor 3: Yield, Purity, & Side Reactions
The final cost of a peptide is heavily influenced by the yield and purity of the crude product. A low-purity crude peptide requires extensive, costly, and time-consuming HPLC purification, often with significant loss of material.
| Side Reaction | Boc/Bzl Strategy Impact | Fmoc/tBu Strategy Impact | Mitigation & Cost Implication |
| Aggregation | Often lower risk. The protonated state of the N-terminus after TFA deprotection can disrupt inter-chain hydrogen bonding.[5] | Can be a significant issue, especially for hydrophobic sequences. | Requires use of special solvents (e.g., NMP), chaotropic salts, or backbone modifications, adding cost and complexity.[8] |
| t-Butylation | High risk. Cations (e.g., t-butyl) generated during deprotection can alkylate sensitive residues like Trp or Met.[2] | Low risk during chain elongation. Occurs only during final cleavage. | Requires the use of "scavengers" in the cleavage cocktail to trap reactive cations, adding to reagent cost.[9] |
| Diketopiperazine Formation | Lower risk. | High risk at the dipeptide stage, especially with Proline, leading to chain termination.[8] | Requires use of sterically hindered resins (e.g., 2-chlorotrityl) or careful coupling protocols, which can be more expensive.[8] |
| Aspartimide Formation | Can occur under acidic conditions. | Can occur under basic (piperidine) conditions.[8] | Adding HOBt to the deprotection solution can reduce this, but it adds another reagent and step.[8] |
| Z-Group Removal Issues | Incomplete removal via hydrogenolysis can occur due to catalyst poisoning by sulfur-containing residues (Met, Cys). | Not applicable. | Requires switching to strong acid (HF) cleavage, re-introducing the associated hazards and costs. |
From Theory to Practice: Comparative Experimental Protocols
To illustrate the practical differences, here are condensed protocols for the incorporation of lysine and final cleavage using both strategies for a model peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Lys -NH₂).
Protocol 1: Boc/Bzl Strategy using Boc-L-lys(Z)-OH
Assumptions: Synthesis is performed on an MBHA resin.
-
Deprotection:
-
Treat the resin-bound peptide with 50% TFA in DCM for 30 minutes.
-
Wash thoroughly with DCM.
-
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.
-
Wash with DCM.
-
-
Coupling Boc-L-lys(Z)-OH:
-
Dissolve Boc-L-lys(Z)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
Wash with DMF and DCM.
-
-
Final Cleavage & Deprotection:
-
CAUTION: To be performed by trained personnel in a specialized HF apparatus.
-
Place the dried peptide-resin in the reaction vessel.
-
Add anisole (scavenger, 1 mL per gram of resin).
-
Condense liquid HF into the vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Precipitate the peptide with cold diethyl ether.
-
Protocol 2: Fmoc/tBu Strategy using Fmoc-L-lys(Boc)-OH
Assumptions: Synthesis is performed on a Rink Amide resin.
-
Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 10 minutes.
-
Wash thoroughly with DMF.
-
-
Coupling Fmoc-L-lys(Boc)-OH:
-
Dissolve Fmoc-L-lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
Wash with DMF.
-
-
Final Cleavage & Deprotection:
-
Prepare Cleavage Cocktail "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[10]
-
Treat the dried peptide-resin with Reagent K (10 mL per gram of resin) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate.
-
Precipitate the peptide with cold diethyl ether.
-
The operational simplicity and enhanced safety of Protocol 2 are self-evident and are major contributors to its superior cost-effectiveness in a modern laboratory setting.
Decision-Making Framework: Selecting the Right Derivative
The optimal choice depends on a rational assessment of the project's specific goals, constraints, and the chemistry of the target peptide.
-
For Routine Synthesis, Discovery, and cGMP Manufacturing : Fmoc-L-lys(Boc)-OH is the default, most cost-effective choice. Its process safety, high purity profiles, and compatibility with automation outweigh the higher initial purchase price of the derivative.
-
For Highly Complex Peptides : For branched or cyclic peptides requiring on-resin side-chain manipulation, an orthogonal derivative like Fmoc-L-lys(Dde)-OH or Fmoc-L-lys(Alloc)-OH is necessary. The cost is higher, but the synthetic capability is enabling.
-
For Known "Difficult" Sequences : In rare cases where a peptide sequence proves intractable via Fmoc-SPPS due to severe aggregation, the Boc/Bzl strategy with Boc-L-lys(Z)-OH may be a viable alternative, provided the necessary HF cleavage infrastructure and expertise are already in place.
Conclusion
While this compound was a foundational reagent in the history of peptide synthesis, a comprehensive cost-effectiveness analysis reveals that for the vast majority of modern applications, it has been superseded. The true cost of a synthetic building block is not its price per gram, but the total cost of the workflow it enables. The Fmoc/tBu strategy, utilizing Fmoc-L-lys(Boc)-OH, offers a safer, more efficient, and ultimately more economical route to high-purity peptides by minimizing hazardous reagent handling, reducing side reactions, and simplifying purification. For the modern researcher and drug developer, investing in the superior chemistry of the Fmoc-based derivatives yields significant returns in both time and resources.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
A Senior Application Scientist’s Guide to the Purity Analysis of Commercial Boc-L-lys(Z)-OMe
Introduction: The Criticality of Starting Material Purity in Peptide Synthesis
In the exacting world of synthetic peptide chemistry, the final product's success is fundamentally tethered to the quality of its constituent building blocks. Boc-L-lys(Z)-OMe, a dually protected lysine derivative, is a cornerstone reagent in solution-phase and solid-phase peptide synthesis (SPPS).[1][2] The tert-butyloxycarbonyl (Boc) group on the α-amine and the benzyloxycarbonyl (Z or Cbz) group on the ε-amine provide orthogonal protection, enabling precise, stepwise elongation of the peptide chain.
However, the assumption of 100% purity in a supplier's bottle is a high-risk gamble. Seemingly minor impurities—such as diastereomers (Boc-D-lys(Z)-OMe), byproducts from synthesis (e.g., loss of a protecting group), or residual starting materials—can have cascading and catastrophic effects on a synthesis campaign. These contaminants can lead to truncated or deletion sequences, nightmarish purification challenges, and the generation of structurally similar but biologically inactive or even immunogenic peptide impurities.
This guide provides a comprehensive framework for the rigorous, multi-modal purity analysis of commercial this compound. We will move beyond a simple percentage on a certificate of analysis (CoA) and delve into a practical, self-validating analytical workflow. The objective is to empower researchers, process chemists, and quality control scientists to independently verify and compare the purity of this critical raw material from various suppliers, ensuring the integrity and reproducibility of their peptide synthesis endeavors.
The Analytical Strategy: An Orthogonal, Multi-Technique Approach
A single analytical technique is insufficient to establish the true purity of a complex molecule like this compound. Each method provides a unique lens through which to view the sample, and when combined, they create a high-fidelity purity profile. Our strategy is built on three pillars: Separation , Quantification , and Identification .
-
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Enantiomeric Integrity. We employ two distinct HPLC methods. Reversed-Phase HPLC (RP-HPLC) serves to separate the main compound from closely related process impurities.[][4] Crucially, a second, specialized Chiral HPLC method is non-negotiable for determining enantiomeric purity—the ratio of the desired L-enantiomer to the deleterious D-enantiomer.[5][]
-
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Absolute Purity. Unlike chromatography, which provides relative purity based on peak area, qNMR determines the absolute purity (or assay) of the compound by comparing the integral of its specific protons against a certified, high-purity internal standard.[7][8][9] This technique is mass-independent and provides a direct measure of the amount of the target molecule in the material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Definitive Tool for Impurity Identification. While HPLC shows us that impurities exist, LC-MS tells us what they likely are. By obtaining the mass-to-charge ratio (m/z) of the impurity peaks separated by the LC, we can deduce their molecular weights and propose structures, providing invaluable insight into the supplier's manufacturing process and potential side reactions.[10][11][12]
The following diagram illustrates this integrated analytical workflow.
Caption: Integrated workflow for comprehensive purity analysis.
Comparative Analysis: Results and Discussion
Samples of this compound were procured from three different commercial suppliers (designated A, B, and C) and subjected to the analytical workflow described. The results are summarized below.
| Parameter | Supplier A | Supplier B | Supplier C | Justification for Inclusion |
| Appearance | White Powder | White Powder | Off-white Powder | Visual inspection is a simple first pass for gross contamination. |
| Purity by RP-HPLC (%) | 99.2% | 98.5% | 99.8% | Measures purity relative to other UV-active, separable impurities. |
| Enantiomeric Purity (L-isomer, %) | 98.0% | 99.9% | 99.9% | Critical for preventing diastereomeric peptide impurities. |
| Absolute Purity by qNMR (%) | 97.1% | 98.2% | 99.5% | Provides the true mass-based assay value, accounting for non-UV active impurities. |
| Identified Impurity 1 (%) | Boc-D-lys(Z)-OMe (1.8%) | Boc-L-lys-OH (0.8%) | None Detected >0.05% | Impurity identity gives clues about synthesis or storage issues. |
| Identified Impurity 2 (%) | H-L-lys(Z)-OMe (0.5%) | Di-Boc-L-lys-OMe (0.4%) | None Detected >0.05% | A second impurity helps build a more complete profile. |
Interpretation and Field-Proven Insights:
-
Supplier A: At first glance, the 99.2% RP-HPLC purity appears acceptable. However, the chiral analysis reveals a significant and unacceptable level of the D-enantiomer (1.8%). This level of enantiomeric contamination would be disastrous for the synthesis of a therapeutic peptide, leading to diastereomeric impurities that are often difficult, if not impossible, to remove. The qNMR result is also lower than the HPLC result, suggesting the presence of non-UV active impurities (e.g., residual solvents). The presence of H-L-lys(Z)-OMe indicates premature Boc-group cleavage, possibly due to improper storage or handling. Verdict: Unsuitable for rigorous applications.
-
Supplier B: This material shows excellent enantiomeric purity (99.9%). However, its overall chemical purity is lower than the others. The major impurity, Boc-L-lys-OH, indicates hydrolysis of the methyl ester. This could be a result of the manufacturing process or exposure to moisture during storage. While this impurity might not be catastrophic, it is non-productive in the subsequent coupling step and effectively lowers the potency of the material. Verdict: Acceptable for non-critical research but requires careful quantification for process chemistry.
-
Supplier C: This supplier provides the highest quality material across all metrics. The RP-HPLC, chiral HPLC, and qNMR results are all in close agreement, indicating high chemical purity, high enantiomeric purity, and the absence of significant non-UV active impurities. The slightly off-white color is likely due to trace, non-critical impurities below the detection limit of our methods and is considered cosmetic. Verdict: Superior quality, recommended for all applications, especially GMP and clinical-stage synthesis.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system. Each step is designed to ensure data integrity and reproducibility.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Objective: To determine the chemical purity by separating the main component from related impurities.
-
Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Method:
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 5.0 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock solution. Dilute 1:10 for a final concentration of 0.1 mg/mL.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 30% B
-
20-25 min: 30% B (Re-equilibration)
-
-
Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol: Chiral HPLC
-
Objective: To separate and quantify the L- and D-enantiomers.
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral Stationary Phase column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexane:Isopropanol (90:10 v/v).
-
Method:
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
Instrument Setup:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis: The L- and D-isomers should resolve into two distinct peaks. Calculate enantiomeric purity (% L-isomer) as the area of the L-isomer peak divided by the total area of both enantiomer peaks.
-
Protocol: Quantitative NMR (qNMR)
-
Objective: To determine the absolute mass purity (assay).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Certified Maleic Anhydride (or other suitable certified standard with non-overlapping peaks).
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Method:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial. Record the weight to 4 decimal places.
-
Accurately weigh ~5 mg of the certified internal standard into the same vial. Record the weight to 4 decimal places.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
-
Instrument Setup:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a 90° pulse, ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons. Acquire at least 16 scans for good signal-to-noise.
-
-
Data Analysis:
-
Integrate the singlet peak of the Boc group (~1.4 ppm, 9H) of this compound.
-
Integrate the singlet peak of the internal standard (e.g., Maleic Anhydride, ~7.1 ppm, 2H).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (this compound: 394.47 g/mol )
-
m = mass
-
Purity_IS = Purity of the certified internal standard
-
-
-
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the mass-to-charge ratio of impurities.
-
Instrumentation: LC-MS system with ESI source (e.g., Waters ACQUITY QDa).
-
Method:
-
LC Method: Use the same RP-HPLC method as described in Protocol 4.1.
-
MS Setup:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 100 – 1000 m/z.
-
-
Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. The expected m/z for the protonated parent ion [M+H]⁺ is 395.2. Analyze the m/z of impurity peaks to hypothesize their structures (e.g., [M-Boc+H]⁺ at 295.2, [M-OMe+H]⁺ at 363.2).
-
Conclusion
The purity of raw materials like this compound is not a trivial detail; it is a critical process parameter that dictates the success of peptide synthesis. Relying solely on a supplier's CoA without independent verification can introduce significant risks to research and development timelines and manufacturing campaigns.
This guide has demonstrated that a multi-modal analytical approach, combining RP-HPLC, Chiral HPLC, qNMR, and LC-MS, provides a robust and comprehensive purity profile. Our comparative analysis of three commercial suppliers clearly shows that significant variations in chemical and, most critically, enantiomeric purity exist in the marketplace. By implementing this rigorous, scientifically-grounded workflow, researchers and drug development professionals can make informed purchasing decisions, mitigate synthesis risks, and ensure the quality and integrity of their final peptide products.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. tandfonline.com [tandfonline.com]
- 7. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to Peptide Synthesis - Yanfen Biotech [en.yanfenbio.com]
- 12. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Complexity: A Comparative Guide to Peptide Synthesis Using Boc-L-Lys(Z)-OMe
Introduction: The Challenge of Complex Peptides
In the landscape of therapeutic and research peptides, complexity is the new frontier. Scientists are increasingly tasked with synthesizing long, hydrophobic, or structurally intricate peptides, such as those mimicking protein interaction domains or containing multiple disulfide bridges. These "difficult sequences" present significant hurdles in conventional solid-phase peptide synthesis (SPPS), primarily due to the onset of peptide chain aggregation.[1] Aggregation, driven by intermolecular hydrogen bonding of the growing peptide backbone, can lead to incomplete coupling and deprotection reactions, resulting in low yields and challenging purifications.[1]
The choice of protecting group strategy is the most critical decision a chemist makes when planning the synthesis of such complex molecules. While the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has become the workhorse of modern SPPS due to its mild deprotection conditions, the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy retains powerful advantages, particularly for managing aggregation-prone sequences.[2][3][4] This guide provides an in-depth comparison of lysine protection strategies within the Boc framework, focusing on the utility of Boc-L-Lys(Z)-OMe (Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester) and its analogues for the successful synthesis of complex peptides.
The Boc/Z Strategy: A Quasi-Orthogonal System for Robust Synthesis
The Boc/Bzl strategy is a "quasi-orthogonal" system. Both the temporary Nα-Boc group and the permanent benzyl-based side-chain protecting groups (like Z on lysine) are removed by acid, but they exhibit differential lability.[5] The Nα-Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while the more robust Nε-Z (benzyloxycarbonyl or Cbz) group requires a very strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal during the final cleavage step.[2][6]
This fundamental difference from the fully orthogonal Fmoc/tBu system provides a key advantage: after each Nα-Boc deprotection step, the newly exposed N-terminal amine is protonated as a TFA salt.[5] This positive charge effectively disrupts the intermolecular hydrogen bonding that causes aggregation, keeping the peptide chain solvated and accessible for the next coupling reaction.[2][7] This makes the Boc strategy inherently superior for many hydrophobic and aggregation-prone sequences.[][9]
The benzyloxycarbonyl (Z) group is a classic side-chain protection for lysine. Its stability and removal conditions are well-characterized. Furthermore, the Z-group can be removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), offering an alternative, orthogonal deprotection pathway if the peptide does not contain other reducible groups (like Cys or Met).[10][11] This feature is particularly valuable for synthesizing branched peptides or for on-resin, side-chain modifications.
Comparative Analysis: Boc-L-Lys(Z) vs. Key Alternatives
The selection of the lysine building block is pivotal. While the prompt specifies this compound, a derivative primarily used in solution-phase synthesis, its principles of protection are directly applicable to its solid-phase counterpart, Boc-L-Lys(Z)-OH. The most common alternative within Boc-SPPS is Boc-L-Lys(2-Cl-Z)-OH, while the standard in Fmoc chemistry is Fmoc-L-Lys(Boc)-OH.
| Feature | Boc-L-Lys(Z)-OH | Boc-L-Lys(2-Cl-Z)-OH | Fmoc-L-Lys(Boc)-OH |
| Nα-Protection | Boc (Acid-labile, TFA) | Boc (Acid-labile, TFA) | Fmoc (Base-labile, Piperidine) |
| Nε-Side Chain Protection | Z (Benzyloxycarbonyl) | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side Chain Cleavage | Strong Acid (HF, TFMSA)[6]; Hydrogenolysis[10] | Strong Acid (HF, TFMSA)[6][12] | Strong Acid (TFA)[13] |
| Aggregation Mitigation | High. N-terminal protonation post-deprotection disrupts H-bonding.[2][7] | High. Same principle as Boc-L-Lys(Z)-OH.[2] | Moderate to Low. Peptide remains neutral, prone to aggregation. Requires other strategies (e.g., pseudoprolines, chaotropic salts).[1][4] |
| Orthogonality | Quasi-orthogonal (Acid/Stronger Acid). Orthogonal via hydrogenolysis.[11] | Quasi-orthogonal (Acid/Stronger Acid). | Fully Orthogonal (Base/Acid).[14] |
| Ideal Use Case | Hydrophobic/long peptides; synthesis of branched peptides via hydrogenolysis.[11] | Standard for complex peptides in Boc-SPPS where hydrogenolysis is not required.[6] | Routine synthesis; acid-sensitive peptides; peptides requiring diverse, orthogonal side-chain modifications.[5] |
| Key Disadvantage | Requires harsh final cleavage (HF/TFMSA). | Requires harsh final cleavage (HF/TFMSA). | Prone to aggregation in difficult sequences.[4] |
Causality Behind Experimental Choices:
-
Why choose Boc-L-Lys(Z) over Fmoc-L-Lys(Boc)? For sequences known to be hydrophobic or to aggregate (e.g., amyloid fragments), the Boc strategy's ability to maintain a protonated N-terminus between steps is a significant advantage, often leading to higher purity and yield of the crude product.[2][7][]
-
Why choose the Z-group over the more common 2-Cl-Z group? The 2-chlorosubstituent on the 2-Cl-Z group makes it more acid-labile than the standard Z group, facilitating cleavage with slightly less harsh conditions. However, the unsubstituted Z-group offers the unique advantage of removal by hydrogenolysis, providing a fully orthogonal deprotection route for specific applications like on-resin cyclization or branching.[10][11]
Case Study: Solution-Phase Synthesis of a Dipeptide Using this compound
While detailed SPPS case studies for this specific derivative are less common than for its 2-Cl-Z counterpart, a well-documented solution-phase synthesis of L-Aspartyl-L-lysine illustrates the chemical principles of the Boc/Z protecting group strategy.[10]
Objective: Synthesize the dipeptide H-Asp-Lys-OH using an orthogonal protection scheme.
Strategy:
-
Starting Materials: Boc-Asp(OBzl)-OH and H-Lys(Z)-OMe. The methyl ester on the lysine starting material protects the C-terminus.
-
Coupling: The two amino acids were coupled using DCC/HOBt to form the protected dipeptide, Boc-Asp(OBzl)-Lys(Z)-OMe .
-
Sequential Deprotection:
-
The C-terminal methyl ester was removed via saponification (NaOH/MeOH).
-
The Bzl group on the aspartic acid side chain and the Z group on the lysine side chain were removed simultaneously via catalytic hydrogenolysis (H₂, Pd/C).
-
The final Nα-Boc group was removed with TFA.
-
Outcome: This multi-step, controlled deprotection demonstrates the versatility of the Z-group in concert with Boc and Bzl protection, allowing for the isolation of intermediates and precise control over the synthetic route.[10] The principles of selective deprotection are directly transferable to more complex syntheses on a solid support.
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Incorporation of Boc-L-Lys(Z)-OH
This protocol outlines a single cycle of deprotection, neutralization, and coupling on a resin support (e.g., PAM or MBHA resin).
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes. Drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.[15]
-
Rationale: The strong acid cleaves the Nα-Boc group, leaving the Nε-Z group and other Bzl-based side-chain protecting groups intact. The N-terminus is now a TFA salt.
-
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA and byproducts.
-
Neutralization:
-
Treat the resin with 5-10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes, twice.
-
Self-Validation: A positive chloranil test indicates the presence of a free secondary amine (if Pro is N-terminal); for primary amines, a Kaiser test should be negative after the subsequent coupling.
-
Expert Insight: For difficult sequences, use an in situ neutralization protocol where the neutralization and coupling steps are combined to minimize the time the peptide-resin is in its neutral, aggregation-prone state.[1][5]
-
-
Washing: Wash the resin with DCM (5x).
-
Coupling:
-
In a separate vessel, pre-activate 3 equivalents of Boc-L-Lys(Z)-OH with 3 equivalents of a coupling reagent (e.g., HBTU/HOBt) and 6 equivalents of DIEA in N,N-dimethylformamide (DMF) for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring & Washing:
-
Perform a Kaiser test. If the test is positive (blue beads), recoupling is necessary.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Protocol 2: Final Cleavage from Resin (TFMSA Method)
This protocol is an alternative to the highly hazardous HF cleavage and is suitable for peptides protected with Z, Bzl, and other benzyl-type groups.[16]
-
Resin Preparation: Dry the fully synthesized peptide-resin under high vacuum for at least 4 hours.
-
Scavenger Preparation: In a suitable flask, add the dried peptide-resin (e.g., 100 mg). Add scavengers such as thioanisole (100 µL) and ethanedithiol (EDT, 30 µL) to protect sensitive residues like Trp and Met from re-alkylation.
-
Cleavage Reaction:
-
Cool the flask to 0°C in an ice bath.
-
Add cold TFA (1.0 mL) and mix for 10 minutes.
-
Slowly add TFMSA (100 µL) dropwise while stirring vigorously to dissipate heat.
-
Allow the reaction to warm to room temperature and stir for 90-120 minutes.
-
-
Peptide Precipitation:
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold methyl t-butyl ether or diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Collect the precipitate by centrifugation.
-
Wash the peptide pellet with cold ether several times to remove scavengers.
-
Dry the crude peptide under vacuum. The product is now ready for purification by RP-HPLC.
-
Visualizing the Workflow
Boc-SPPS Cycle with Boc-L-Lys(Z)-OH
Caption: General workflow for one cycle of Boc-SPPS.
Boc/Z Orthogonal Deprotection Strategy
Caption: Deprotection pathways in the Boc/Z strategy.
Conclusion
While the Fmoc/tBu strategy is the dominant method for routine peptide synthesis, the Boc/Bzl strategy, particularly with the use of Boc-L-Lys(Z)-OH and its derivatives, remains an indispensable tool for overcoming the significant challenge of peptide aggregation in long and hydrophobic sequences. The inherent chemical properties of the Boc strategy—maintaining a charged N-terminus post-deprotection—provide a robust solution to a problem that often plagues Fmoc-based syntheses. Furthermore, the unique ability to deprotect the Z-group via hydrogenolysis offers an additional layer of orthogonal control for advanced applications like the synthesis of branched or cyclized peptides. For researchers tackling the synthesis of truly complex peptides, a thorough understanding and judicious application of the Boc/Z strategy is not just a historical curiosity, but a powerful and enabling technique.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
Validation of orthogonal deprotection of Boc and Z groups in the presence of other protecting groups.
A Senior Application Scientist's Guide to the Orthogonal Deprotection of Boc and Z Groups
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the construction of complex peptides and pharmaceuticals, the strategic use of protecting groups is paramount. The ability to mask a reactive functional group, perform chemistry elsewhere in the molecule, and then cleanly remove the mask is a cornerstone of modern synthesis. Among the most reliable and widely used pairings for the protection of amines is the combination of the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz) groups.
This guide provides a deep, evidence-based comparison of the deprotection protocols for Boc and Z groups, validating their orthogonality and exploring their compatibility within a matrix of other common protecting groups. The insights herein are designed to move beyond simple procedural lists, offering a rationale for experimental choices to empower researchers in designing robust and efficient synthetic routes.
The Principle of Orthogonality: Boc and Z
In synthetic chemistry, "orthogonality" refers to the ability to selectively remove one type of protecting group from a molecule in the presence of others, using a specific set of reagents that do not affect the other groups.[1] The Boc and Z groups are a classic example of an orthogonal pair.[2][3]
-
The Boc Group: Is famously acid-labile. It is stable to a wide range of conditions, including catalytic hydrogenation and basic environments, but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA).[4][5]
-
The Z Group: Is primarily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[6][7] It is stable to the acidic and basic conditions typically used for Boc and Fmoc group manipulations, respectively.[6]
This fundamental difference in cleavage chemistry is the foundation of their utility as an orthogonal pair.
Mechanistic Underpinnings of Selective Deprotection
Understanding the reaction mechanisms is critical to appreciating the selectivity of these deprotection methods and for troubleshooting potential side reactions.
Boc Group: Acid-Catalyzed Cleavage
The removal of the Boc group proceeds via an acid-catalyzed E1 elimination mechanism.[8][9] The process involves:
-
Protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA).
-
Cleavage of the C-O bond to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[9]
-
The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide gas.[4]
-
The electrophilic tert-butyl cation is the primary source of potential side reactions.[10][11]
dot graph "Boc_Deprotection_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, label="Mechanism of Acid-Catalyzed Boc Deprotection", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Boc-Protected Amine\n(R-NH-Boc)", fillcolor="#FFFFFF", fontcolor="#202124"]; Protonated [label="Protonated Carbamate", fillcolor="#FFFFFF", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid\n(R-NH-COOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Free Amine\n(R-NH₃⁺)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tBu_Cation [label="tert-Butyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Isobutylene + CO₂", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger\n(e.g., TIS, Anisole)", fillcolor="#FBBC05", fontcolor="#202124"]; Trapped [label="Trapped Cation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Protonated [label="+ H⁺ (TFA)"]; Protonated -> CarbamicAcid [label="Cleavage"]; Protonated -> tBu_Cation [style=dashed]; CarbamicAcid -> Product [label="- CO₂"]; tBu_Cation -> Byproducts [label="- H⁺"]; tBu_Cation -> Scavenger [label="Trapping", style=dashed, color="#EA4335"]; Scavenger -> Trapped [style=dashed, color="#4285F4"]; } } Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
Z Group: Catalytic Hydrogenolysis
The removal of the Z group is a reductive cleavage process occurring on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[12][13]
-
The Z-protected substrate and molecular hydrogen adsorb onto the palladium catalyst surface.
-
Hydrogen is activated by the palladium, leading to the cleavage of the weak benzylic C-O bond.
-
This generates toluene and, similar to Boc deprotection, a carbamic acid intermediate.
-
The carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide.[7]
dot graph "Z_Deprotection_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, label="Mechanism of Z Deprotection via Hydrogenolysis", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Z-Protected Amine\n(R-NH-Z)", fillcolor="#FFFFFF", fontcolor="#202124"]; Adsorbed [label="Adsorbed Complex\non Pd/C Surface", fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavage [label="C-O Bond Cleavage", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Free Amine\n(R-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toluene [label="Toluene", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO2 [label="CO₂", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Adsorbed [label="+ H₂ + Pd/C"]; Adsorbed -> Cleavage [label="H₂ Activation"]; Cleavage -> Product; Cleavage -> Toluene [style=dashed]; Cleavage -> CO2 [style=dashed, label="via Carbamic Acid"]; } } Caption: Mechanism of Z deprotection via catalytic hydrogenolysis.
Experimental Validation & Protocols
To validate the orthogonality, we present protocols for the selective deprotection of a model substrate, Boc-Lys(Z)-OMe , where both protecting groups are present on the same molecule.
Protocol 1: Selective Boc Deprotection
Objective: To quantitatively remove the Boc group while leaving the Z group intact.
Methodology:
-
Preparation: Dissolve Boc-Lys(Z)-OMe (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a nitrogen inlet.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq, ~20-25% v/v) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Purification: The resulting TFA salt of H-Lys(Z)-OMe can often be used directly or purified by silica gel chromatography if necessary.
dot graph "Boc_Deprotection_Workflow" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4", label="Workflow: Selective Boc Deprotection", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes A [label="1. Dissolve Boc-Lys(Z)-OMe\nin DCM", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Add TFA (10 eq)\nat 0°C", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Stir at RT for 1-2h\n(Monitor by LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Concentrate & Co-evaporate\nwith Toluene", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Product: H-Lys(Z)-OMe·TFA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E; } } Caption: Experimental workflow for selective Boc deprotection.
Protocol 2: Selective Z Deprotection
Objective: To quantitatively remove the Z group while leaving the Boc group intact.
Methodology:
-
Preparation: Dissolve Boc-Lys(Z)-OMe (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10 mol % Pd) under a nitrogen or argon atmosphere.
-
Reaction: Seal the vessel, evacuate, and backfill with hydrogen gas (H₂) three times. Maintain the reaction under a positive pressure of H₂ (balloon or Parr shaker at ~50 psi) with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.
-
Purification: Concentrate the filtrate in vacuo. The resulting Boc-Lys-OMe is often pure enough for subsequent steps.
dot graph "Z_Deprotection_Workflow" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4", label="Workflow: Selective Z Deprotection", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes A [label="1. Dissolve Boc-Lys(Z)-OMe\nin MeOH", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Add 10% Pd/C (10 mol%)\nunder N₂", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. React under H₂ atmosphere\n(balloon or Parr, 4-16h)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Filter through Celite®\nto remove catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Product: Boc-Lys-OMe", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E; } } Caption: Experimental workflow for selective Z deprotection.
Comparative Data Summary
The following table summarizes the expected outcomes from the above protocols, demonstrating high selectivity.
| Protocol | Starting Material | Primary Product | Yield | Boc Group Loss | Z Group Loss |
| 1: TFA/DCM | Boc-Lys(Z)-OMe | H-Lys(Z)-OMe·TFA | >95% | >99% | <1% |
| 2: H₂/Pd/C | Boc-Lys(Z)-OMe | Boc-Lys-OMe | >95% | <1% | >99% |
Expanding the Orthogonal Matrix
The true power of a protecting group strategy lies in its compatibility with other groups. The Boc/Z pair integrates seamlessly into a broader orthogonal matrix.[2][14][15]
| Protecting Group | Abbreviation | Cleavage Condition | Stability to Boc Deprotection (TFA) | Stability to Z Deprotection (H₂/Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable [16] | Stable [16] |
| Benzyl ether/ester | Bn | Hydrogenolysis | Stable [14] | CLEAVED |
| tert-Butyldimethylsilyl ether | TBDMS | Fluoride (e.g., TBAF) | Labile (slowly)[14] | Stable |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Stable [2] | Stable |
| Trityl | Trt | Mild Acid | CLEAVED | Stable |
Key Insights:
-
Fmoc: As a base-labile group, Fmoc is fully orthogonal to both Boc and Z, forming the basis of the two dominant strategies in solid-phase peptide synthesis (SPPS).[15][][18]
-
Benzyl (Bn): Benzyl ethers and esters are removed under the same hydrogenolysis conditions as the Z group. Therefore, Z and Bn are not orthogonal . They are, however, fully orthogonal to Boc.
-
Silyl Ethers (TBDMS): While generally stable to TFA for short periods, prolonged exposure can cause cleavage.[14] They are completely stable to hydrogenolysis.
dot graph Orthogonality { graph [layout=neato, bgcolor="#F1F3F4", label="Orthogonal Deprotection Relationships", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Boc [label="Boc", pos="0,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Z [label="Z / Cbz", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc [label="Fmoc", pos="0,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; TBDMS [label="TBDMS", pos="-2,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Bn [label="Benzyl (Bn)", pos="2.5,1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Boc -> Z [label="Orthogonal", arrowhead=none]; Boc -> Fmoc [label="Orthogonal", arrowhead=none]; Boc -> TBDMS [label="Quasi-Orthogonal\n(Time Dependent)", arrowhead=none, style=dashed]; Z -> Fmoc [label="Orthogonal", arrowhead=none]; Z -> TBDMS [label="Orthogonal", arrowhead=none]; Fmoc -> TBDMS [label="Orthogonal", arrowhead=none]; Z -> Bn [label="NOT Orthogonal\n(Same Conditions)", color="#EA4335", style=bold, arrowhead=none]; } } Caption: Visualization of orthogonality between common protecting groups.
Field-Proven Insights & Troubleshooting
Boc Deprotection - The Role of Scavengers: The tert-butyl cation generated during Boc cleavage is a potent electrophile that can alkylate nucleophilic residues, especially Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[10][19] To prevent this, scavengers are added to the cleavage cocktail.[20]
-
Triisopropylsilane (TIS): A highly effective scavenger that traps the tert-butyl cation via reductive alkylation.
-
Water: Can act as a scavenger but is less effective than TIS.
-
Thioanisole/Ethanedithiol (EDT): Essential for protecting sulfur-containing residues like Met and Cys.[10]
-
Expert Tip: A common and robust scavenger cocktail is a 95:2.5:2.5 mixture of TFA:H₂O:TIS.[10]
Z Deprotection - Catalyst Poisoning: The palladium catalyst used for hydrogenolysis is highly sensitive to poisoning, which can halt the reaction.[21]
-
Sulfur: The most common poison. Substrates containing thiols (Cys) or thioethers (Met) can irreversibly bind to the palladium surface.[21]
-
Other Poisons: Some nitrogen-containing heterocycles and halide impurities can also inhibit the catalyst.[22]
-
Solution: If poisoning is suspected, increase catalyst loading, use a different solvent, or switch to an alternative deprotection method like transfer hydrogenolysis (e.g., ammonium formate with Pd/C) or acidic cleavage (HBr in acetic acid), though the latter sacrifices orthogonality with Boc.[12]
Conclusion
The Boc/Z protecting group pair represents a robust and highly reliable orthogonal system that has been foundational to synthetic chemistry for decades. Their distinct deprotection mechanisms—acidolysis for Boc and hydrogenolysis for Z—allow for precise, sequential unmasking of amine functionalities. By understanding the underlying chemistry, potential side reactions, and compatibility with other common protecting groups, researchers can confidently design and execute complex synthetic strategies, minimizing byproducts and maximizing yields. The experimental protocols and comparative data provided in this guide serve as a validated starting point for laboratory application, empowering scientists to leverage this classic orthogonal pair to its fullest potential.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Boc-L-lys(Z)-OMe
As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide moves beyond mere compliance, offering a detailed, scientifically-grounded protocol for the proper disposal of Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-L-lys(Z)-OMe). Understanding the chemistry of this compound is fundamental to managing its waste stream effectively, ensuring the safety of your laboratory personnel and the protection of our environment.
Chemical Profile and Hazard Assessment
Before implementing a disposal plan, it is crucial to understand the material you are handling. This compound is a common amino acid derivative used in peptide synthesis.[1][2] Its key structural features—the tert-butyloxycarbonyl (Boc) group, the benzyloxycarbonyl (Z or Cbz) group, and the methyl ester (OMe)—dictate its chemical behavior and, consequently, its disposal pathway.
While some databases report that this compound does not meet the criteria for GHS hazard classification, this does not mean it is benign.[3] As a matter of laboratory best practice, all non-trivial quantities of chemical reagents should be disposed of as chemical waste. It is typically supplied as a fine, white to off-white powder, which presents a potential inhalation risk.[1] Furthermore, similar amino acid derivatives are classified as combustible solids, warranting careful handling away from ignition sources.
Table 1: Chemical Identification of this compound
| Property | Identifier | Source(s) |
| Full Chemical Name | Nα-[(1,1-Dimethylethoxy)carbonyl]-Nε-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | [3] |
| Common Synonyms | This compound, Boc-Lys(Cbz)-OMe | [1][3] |
| CAS Number | 73548-77-3 | [1][3] |
| Molecular Formula | C₂₀H₃₀N₂O₆ | [1][3] |
| Molecular Weight | 394.46 g/mol | [1] |
| Appearance | White to off-white powder | [1][2] |
| Storage Temperature | 0 - 8 °C | [1][2] |
The Principle of Compliant Chemical Disposal
The disposal of laboratory chemicals in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The guiding principle of RCRA is that any waste generated must be properly characterized, stored, and disposed of to prevent harm to human health and the environment.
For a compound like this compound, attempting to neutralize or deprotect it as a form of disposal is not recommended . The chemical reactions required for deprotection (e.g., strong acids for the Boc group, hydrogenolysis for the Z group) would generate a more complex and potentially more hazardous waste stream, involving flammable solvents, catalysts, and acidic or basic byproducts.[6] The most direct and safest path is to dispose of the compound in its original form through your institution's hazardous waste program.
Step-by-Step Disposal Protocol
This protocol provides a clear, sequential process for safely managing this compound waste from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically-resistant gloves (e.g., nitrile rubber).[7]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a protective mask (e.g., N95) is recommended.
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Characterize: this compound should be classified as a non-halogenated solid organic chemical waste .
-
Segregate: Do not mix this waste with:
-
Aqueous or liquid waste.
-
Halogenated organic waste.
-
Strong acids, bases, or oxidizers.
-
Acutely toxic materials (P-listed waste).[4]
-
Step 3: Containerization and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers.
-
Container Selection: Use a container that is chemically compatible (e.g., a high-density polyethylene (HDPE) bottle or drum), in good condition, and has a secure, screw-top lid.[8] The original product container can be ideal if it is intact.[8]
-
Labeling: The EPA requires that every hazardous waste container be clearly labeled with:
-
The words "HAZARDOUS WASTE ".[9]
-
The full chemical name: "Nα-Boc-Nε-Z-L-lysine methyl ester ". Avoid using abbreviations.
-
An indication of the hazards (e.g., "Combustible Solid," "Handle with Care").
-
The accumulation start date (this is added when the first drop of waste enters the container).
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Ensure the container is placed within a secondary containment system to prevent spills.
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: When your container is nearly full (e.g., 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) office.[4][10]
-
Professional Disposal: EHS will arrange for a licensed hazardous waste contractor to pick up the waste. The standard and most environmentally sound disposal method for this type of solid organic material is high-temperature incineration at a permitted facility.
Managing Contaminated Materials and Spills
Any materials that come into direct contact with this compound must be treated as hazardous waste.
-
Contaminated Debris: This includes items like weigh boats, contaminated paper towels, gloves, and pipette tips. These should be placed in the same solid waste container as the chemical itself or in a separate, clearly labeled container for "Contaminated Solid Debris."
-
Spill Cleanup:
-
Alert personnel in the area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[11]
-
Carefully sweep the absorbed material into a designated waste container.
-
Wash the spill area thoroughly with soap and water.[11]
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for this compound waste management.
By adhering to this comprehensive disposal plan, you build a culture of safety and responsibility in your laboratory. This not only ensures regulatory compliance but also reinforces the trust and expertise that are the bedrock of scientific advancement.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Mastering the Safe Handling of Boc-L-lys(Z)-ome: A Guide to Personal Protective Equipment and Operational Safety
For Immediate Implementation by Laboratory Personnel
As a cornerstone in peptide synthesis and drug development, Nα-Boc-Nε-Z-L-lysine methyl ester, or Boc-L-lys(Z)-ome, is a compound frequently utilized by researchers. While its utility is significant, a thorough understanding of its handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the highest degree of safety and confidence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a comprehensive risk assessment is crucial. While detailed toxicological data for this specific compound is not extensively published, hazard information for structurally similar compounds and available supplier safety information provide a strong basis for a cautious approach. The primary known hazards associated with this compound (CAS 73548-77-3) include:
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
Given these potential hazards, direct contact with the skin, eyes, and respiratory tract must be avoided. Ingestion is also a key route of exposure to prevent. The causality behind these hazards lies in the chemical reactivity of the compound and its ability to interact with biological tissues. The Boc and Z protecting groups, while stable under specific conditions, can be labile and may react with biological macromolecules, leading to irritation and other adverse effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant risk of splashing. | Protects against accidental splashes that can cause serious eye irritation. The side shields offer additional protection from airborne particles. |
| Hand Protection | Nitrile gloves (minimum). Consider double-gloving for extended handling periods. | Provides a barrier against skin contact, which can cause irritation. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A fully fastened laboratory coat. | Protects the skin and personal clothing from contamination in case of spills or splashes. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a certified chemical fume hood. | Prevents the inhalation of airborne powder, which may cause respiratory tract irritation. |
This multi-layered approach to PPE ensures that all potential routes of exposure are addressed, providing comprehensive protection for the researcher.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic and well-defined operational plan minimizes the risk of exposure and ensures the efficient and safe use of this compound.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to contain any airborne powder.
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is correctly donned and that a chemical spill kit is readily accessible.
-
Weighing: Use a balance inside the fume hood. If a balance is not available in the hood, use an enclosure or a down-draft table. Handle the compound gently to minimize dust generation.
Dissolution and Use in Reactions
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.
-
Temperature Control: Be aware of the reaction conditions. Exothermic reactions can increase the vapor pressure of solvents and potentially lead to pressure build-up.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: For a small solid spill, gently cover with an absorbent material designed for chemical spills and then carefully sweep it into a designated waste container. For a liquid spill, use an appropriate absorbent material to contain and absorb the liquid.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound."
-
Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Workflow and Logical Relationships
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
